MN-25
Descripción
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Propiedades
Fórmula molecular |
C26H37N3O3 |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
7-methoxy-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide |
InChI |
InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30) |
Clave InChI |
VQGDMQICNRCQEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C |
Origen del producto |
United States |
Foundational & Exploratory
MN-25 (UR-12): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-25, also known as UR-12, is a synthetic cannabinoid developed by Bristol-Myers Squibb. It is characterized as a potent and selective agonist for the cannabinoid receptor type 2 (CB2), with significantly lower affinity for the cannabinoid receptor type 1 (CB1). This selectivity profile makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, particularly in the context of inflammation and immune response, without the psychoactive effects associated with CB1 receptor activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, signaling pathways, and relevant experimental protocols.
Core Mechanism of Action: Selective CB2 Receptor Agonism
The primary mechanism of action of this compound is its function as an agonist at the CB2 receptor. Agonism at this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events.
Binding Affinity
This compound exhibits a high affinity for the human CB2 receptor and a considerably lower affinity for the human CB1 receptor, as determined by radioligand binding assays. This selectivity is a key feature of its pharmacological profile.
| Receptor | Binding Affinity (Ki) | Reference |
| Human CB1 | 245 nM | [1] |
| Human CB2 | 11 nM | [1] |
Signaling Pathways
As a selective CB2 receptor agonist, this compound is presumed to activate canonical signaling pathways associated with this receptor. The CB2 receptor is primarily coupled to the Gi/o family of heterotrimeric G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits, which in turn modulate the activity of downstream effector proteins.
Key Downstream Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunits can activate the MAPK/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating a variety of cellular processes including proliferation, differentiation, and survival. While it is a known pathway for CB2 agonists, specific data on this compound's effect on ERK activation is not currently available in the public literature.
Caption: General signaling pathway for a selective CB2 receptor agonist like this compound.
Functional Activity
The agonistic activity of this compound at the CB2 receptor leads to downstream functional effects, such as the modulation of cytokine release. A key piece of functional data available for this compound is its ability to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α).
| Assay | Cell Type | Parameter | Value |
| TNF-α Release Inhibition | Human Peripheral Blood Mononuclear Cells | IC50 | 33 µM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of CB2 receptor agonists like this compound.
Radioligand Binding Assay (for determining Ki)
This protocol is a representative method for determining the binding affinity of a compound for the CB2 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the CB2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A typical experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay (Functional Assay)
This protocol describes a general method to assess the functional agonism of a compound at the Gi/o-coupled CB2 receptor.
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.
Materials:
-
Cells expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the CB2-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The concentration of this compound that produces 50% of its maximal inhibitory effect (EC50) and the maximum inhibition (Emax) are determined by fitting the dose-response curve using non-linear regression.
[³⁵S]GTPγS Binding Assay (Functional Assay)
This assay directly measures the activation of G proteins following receptor agonism.
Objective: To quantify the this compound-stimulated binding of [³⁵S]GTPγS to G proteins in membranes containing the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) and the maximum effect (Emax) are determined by analyzing the dose-response curve.
Conclusion
This compound (UR-12) is a valuable pharmacological tool characterized by its high affinity and selectivity for the CB2 receptor over the CB1 receptor. Its mechanism of action as a CB2 agonist involves the activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and potentially the activation of the MAPK/ERK pathway. The functional consequence of this receptor activation is demonstrated by its ability to inhibit TNF-α release, highlighting its anti-inflammatory potential. The provided experimental protocols offer a framework for the further characterization of this compound and other novel CB2 receptor modulators. Further research is warranted to fully elucidate the complete functional profile of this compound, including its effects on various downstream signaling cascades and its therapeutic potential in relevant disease models.
References
A Technical Guide to the Cannabinoid Receptor Binding Affinity of MN-25
This document provides a detailed technical overview of the synthetic cannabinoid MN-25 (also known as UR-12), focusing on its binding characteristics at the human cannabinoid receptors, CB1 and CB2. The information is intended for researchers, scientists, and professionals in the field of drug development and cannabinoid research. This compound is a reasonably selective agonist for peripheral cannabinoid receptors.[1]
Data Presentation: Receptor Binding Affinity
The binding affinity of a compound for a receptor is a critical measure of its potential potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.
The binding profile of this compound and its 2-methyl derivative reveals a notable selectivity for the CB2 receptor.[1] Interestingly, the addition of a methyl group at the 2-position of the indole core reverses this selectivity, a contrast to the usual trend observed for this class of compounds.[1]
| Compound | Receptor | Kᵢ (nM) | Selectivity |
| This compound (UR-12) | Human CB1 | 245 | 22x for CB2 |
| Human CB2 | 11 | ||
| This compound (2-methyl derivative) | Human CB1 | 8 | ~3.6x for CB1 |
| Human CB2 | 29 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of a ligand like this compound at cannabinoid receptors.
Radioligand Competition Binding Assay
This protocol outlines the steps to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radiolabeled cannabinoid ligand for binding to CB1 and CB2 receptors.
Objective: To determine the Kᵢ of this compound at human CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP 55,940 or [³H]SR141716A.[2]
-
Test Compound: this compound, dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[2]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a potent, unlabeled cannabinoid ligand like WIN 55,212-2.
-
Equipment: 96-well plates, cell harvester, scintillation counter, liquid scintillation fluid.
Procedure:
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compound (this compound) in binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).
-
Reaction Mixture: To each well, add the following in order:
-
Binding Buffer.
-
Test compound (this compound) or control.
-
Radioligand at a concentration near its Kₑ value.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.[2]
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Activity: cAMP Accumulation Assay
This assay determines whether this compound acts as an agonist or antagonist at the Gαi-coupled CB1 and CB2 receptors by measuring its effect on forskolin-stimulated cAMP production.
Objective: To assess the functional activity (EC₅₀ and Eₘₐₓ) of this compound.
Materials:
-
Cell Line: A cell line expressing human CB1 or CB2 receptors (e.g., CHO-K1).
-
Test Compound: this compound, dissolved in DMSO.
-
Forskolin: An adenylyl cyclase activator.
-
Reference Agonist: A known full agonist, such as CP 55,940.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: A kit based on HTRF, ELISA, or other detection methods.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well or 384-well plate) and grow to confluence.
-
Pre-incubation: Starve the cells in a serum-free medium for a few hours before the assay. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells. For antagonist testing, pre-incubate the cells with this compound before adding the reference agonist.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the compound concentration.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximum effect, often as a percentage relative to the reference agonist).
-
For antagonist activity, determine the shift in the agonist's dose-response curve to calculate the IC₅₀ or Kₑ value.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Canonical Cannabinoid Receptor Signaling Pathway
Both CB1 and CB2 receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily associated with the Gαi/o family of G-proteins.[3][4] Activation of these receptors by an agonist like this compound initiates a cascade of intracellular events.
Caption: Gαi-coupled signaling pathway for cannabinoid receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Cannabinoid Receptor 2 Selectivity Profile of UR-12: A Technical Overview
An In-depth Examination for Researchers and Drug Development Professionals
Abstract
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases, primarily due to its immunomodulatory functions and limited psychoactive effects compared to the cannabinoid receptor 1 (CB1). The development of selective CB2 receptor agonists is a key objective in modern pharmacology. This technical guide provides a comprehensive analysis of the CB2 receptor selectivity profile of the novel compound UR-12. The subsequent sections will detail its binding affinities, functional activities, and the downstream signaling pathways it modulates, offering a complete preclinical data package for researchers and drug development professionals.
UR-12 Binding Affinity Profile for CB1 and CB2 Receptors
The initial characterization of a novel compound's interaction with its intended target and potential off-target receptors is foundational. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound. These assays measure the displacement of a radiolabeled ligand with a known high affinity for the receptor by the unlabeled test compound.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of UR-12 for human CB1 and CB2 receptors.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]-CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test Compound: UR-12, dissolved in DMSO.
-
Non-specific binding control: WIN 55,212-2 (at a high concentration, e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Varying concentrations of UR-12 are incubated with the CB1 or CB2 receptor-expressing cell membranes.
-
A fixed concentration of [³H]-CP55,940 is added to the mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of UR-12 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Summary: UR-12 Binding Affinity
The binding affinities of UR-12 for the human CB1 and CB2 receptors are summarized in the table below.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| UR-12 | Data not available | Data not available | Data not available |
| CP55,940 (Reference) | 1.4 | 0.6 | 2.3 |
| WIN 55,212-2 (Reference) | 2.9 | 3.3 | 0.88 |
| AM630 (CB2 Antagonist Reference) | >1000 | 16.4 | >61 |
Note: Data for UR-12 is not publicly available. The table structure is provided for when such data becomes available.
Functional Activity of UR-12 at CB1 and CB2 Receptors
While binding affinity indicates how well a compound binds to a receptor, functional assays are crucial to determine the biological response elicited by this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
Experimental Protocol: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of UR-12 at human CB1 and CB2 receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO cells stably co-expressing either human CB1 or CB2 receptors and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or assays to directly measure cAMP (e.g., HTRF, ELISA).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: UR-12.
-
Reference Agonist: CP55,940.
-
Assay Buffer and detection reagents.
Procedure:
-
Cells are plated and incubated.
-
Cells are then treated with varying concentrations of UR-12 in the presence of forskolin.
-
Following incubation, cell lysates are prepared, and the level of cAMP is measured using a suitable detection method.
-
The concentration of UR-12 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels is determined as the EC50 value.
-
The maximal inhibition (Emax) is determined relative to the effect of a saturating concentration of the full agonist CP55,940.
Data Summary: UR-12 Functional Activity
The functional potency and efficacy of UR-12 at the human CB1 and CB2 receptors are presented below.
| Compound | Receptor | EC50 (nM) | Emax (% of CP55,940) |
| UR-12 | CB1 | Data not available | Data not available |
| CB2 | Data not available | Data not available | |
| CP55,940 | CB1 | 5.2 | 100% |
| CB2 | 3.1 | 100% |
Note: Data for UR-12 is not publicly available. The table is structured for future data inclusion.
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams illustrate the canonical CB2 receptor signaling pathway and the general workflow for assessing compound selectivity.
References
Synthesis Protocol for MN-25 (UR-12): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of MN-25 (also known as UR-12), a synthetic cannabinoid that acts as a reasonably selective agonist for the peripheral cannabinoid receptor CB2. The synthesis is detailed in a multi-step process, commencing with the formation of a key indole-3-carboxylic acid intermediate, followed by an amide coupling reaction to yield the final product. This guide includes detailed experimental protocols, a summary of quantitative data, and a visualization of the associated cannabinoid receptor signaling pathway.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | 7-methoxy-1-(2-morpholinoethyl)-N-((1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-3-carboxamide | [1] |
| Other Names | This compound, UR-12 | [2] |
| CAS Number | 501926-82-5 | [3] |
| Chemical Formula | C₂₆H₃₇N₃O₃ | [1] |
| Molecular Weight | 439.60 g/mol | [1] |
| Cannabinoid Receptor Affinity | Ki at CB2 = 11 nM, Ki at CB1 = 245 nM | [4] |
Synthesis of this compound (UR-12)
The synthesis of this compound can be conceptualized as a two-stage process:
-
Formation of the key intermediate: 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid.
-
Amide coupling: Reaction of the carboxylic acid intermediate with (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (fenchylamine).
A scalable and efficient synthesis for a closely related intermediate, 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, has been reported by researchers at Bristol-Myers Squibb, the original inventors of this compound.[5] The following protocol is adapted from this improved procedure.
Experimental Workflow for the Synthesis of the Key Intermediate
Caption: Synthetic workflow for the key indole-3-carboxylic acid intermediate.
Experimental Protocols
Step 1: N-Alkylation of 7-methoxy-1H-indole
-
Reactants: 7-methoxy-1H-indole, 4-(2-chloroethyl)morpholine hydrochloride, potassium hydroxide (KOH), and dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of 7-methoxy-1H-indole in DMSO, add 4 equivalents of powdered KOH. To this stirred mixture, add 1.4 equivalents of 4-(2-chloroethyl)morpholine hydrochloride. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The use of a strong base like sodium hydride is not necessary for this transformation.[5]
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-(2-(7-methoxy-1H-indol-1-yl)ethyl)morpholine.
Step 2: Trichloroacetylation
-
Reactants: 4-(2-(7-methoxy-1H-indol-1-yl)ethyl)morpholine and trichloroacetyl chloride.
-
Procedure: The product from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath, and trichloroacetyl chloride is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated to give 2,2,2-trichloro-1-(7-methoxy-1-(2-morpholinoethyl)-1H-indol-3-yl)ethanone.
Step 3: Hydrolysis to the Carboxylic Acid
-
Reactants: 2,2,2-trichloro-1-(7-methoxy-1-(2-morpholinoethyl)-1H-indol-3-yl)ethanone, sodium hydroxide (NaOH), tetrahydrofuran (THF), and water.
-
Procedure: The trichloroacetylated intermediate is dissolved in a mixture of THF and water. An aqueous solution of NaOH (e.g., 1N) is added, and the mixture is stirred vigorously at room temperature. The hydrolysis is typically rapid.[5]
-
Work-up: The reaction mixture is acidified with hydrochloric acid (HCl) to a pH of approximately 6.5-7. The precipitated product, 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, is collected by filtration, washed with water, and dried. This three-step process has been reported to have an overall yield of 88%.[5]
Step 4: Amide Coupling to form this compound
-
Reactants: 7-methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine (fenchylamine), and a coupling agent.
-
Procedure: The carboxylic acid from Step 3 and fenchylamine are dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A peptide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) as an additive, is added to the mixture.[6] The reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is filtered to remove the urea byproduct (if DCC is used). The filtrate is washed successively with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.
Cannabinoid Receptor Signaling Pathway
This compound exerts its biological effects by acting as an agonist at cannabinoid receptors, with a preference for the CB2 receptor. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gαi/o.[7][8]
Caption: Simplified signaling pathway of a CB2 receptor agonist like this compound.
Activation of the CB2 receptor by an agonist like this compound leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein. The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[7] The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). PKA is a key enzyme that phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which regulates the expression of genes involved in inflammation and other cellular processes.[9] The Gβγ subunit can also modulate other signaling pathways, including ion channels and mitogen-activated protein kinase (MAPK) cascades.[8]
References
- 1. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 9. floraflex.com [floraflex.com]
An In-depth Technical Guide to the Chemical Properties and Stability of MN-25 (UR-12)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of MN-25, a synthetic cannabinoid also known as UR-12. This compound is a potent and selective agonist for the cannabinoid receptor type 2 (CB2), a key target in the development of therapeutics for a range of inflammatory and neuropathic pain conditions. This document consolidates available data on its chemical structure, physicochemical properties, and stability profile. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. Furthermore, this guide includes a visualization of the canonical signaling pathway associated with CB2 receptor activation to provide a contextual framework for understanding the mechanism of action of this compound.
Introduction
This compound, scientifically named N-[(S)-Fenchyl]-1-[2-(morpholin-4-yl)ethyl]-7-methoxyindole-3-carboxamide, is a research chemical developed by Bristol-Myers Squibb.[1] Its primary pharmacological characteristic is its high affinity and selectivity for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This selectivity makes this compound and similar compounds promising candidates for therapeutic applications, avoiding the central nervous system side effects associated with CB1 agonism.
Chemical Properties
A thorough review of publicly available scientific literature and patents reveals limited specific experimental data for the physicochemical properties of this compound. The following tables summarize the available information and provide estimated values based on structurally related indole-3-carboxamide derivatives.
General Properties
| Property | Value | Source/Reference |
| IUPAC Name | N-[(1S,2R,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl]-1-(2-morpholinoethyl)-7-methoxy-1H-indole-3-carboxamide | N/A |
| Synonyms | This compound, UR-12 | [1] |
| CAS Number | 501926-82-5 | [1] |
| Molecular Formula | C₂₆H₃₇N₃O₃ | [1] |
| Molar Mass | 439.59 g/mol | [1] |
Physicochemical Properties
| Property | Estimated Value/Information | Rationale/Reference |
| Melting Point | Not available. Likely a solid at room temperature. | Based on the high molecular weight and complex structure. |
| Boiling Point | Not available. Likely to decompose at high temperatures. | Common for complex organic molecules. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and ethanol. Poorly soluble in water. | General solubility of indole derivatives.[2] |
| pKa | Not available. The morpholine nitrogen is basic and would be the primary site of protonation. | General knowledge of amine basicity. |
Stability and Storage
Specific stability studies on this compound are not publicly documented. However, based on the stability of related indole-3-carboxamide synthetic cannabinoids, the following can be inferred:
-
Degradation: The ester and amide moieties in similar compounds are susceptible to hydrolysis.[3] The indole ring itself can be subject to oxidation.
-
Storage Conditions: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture to minimize degradation. For solutions in organic solvents, storage at -20°C is also advised, with the understanding that stability will be reduced compared to the solid form.
Experimental Protocols
Synthesis of this compound (UR-12)
The synthesis of this compound is described in the Bristol-Myers Squibb patent WO 01/58869 A1. The following is a generalized workflow based on the procedures for similar indole-3-carboxamide derivatives outlined in the patent.
Figure 1. Generalized synthetic workflow for this compound (UR-12).
Detailed Methodology (based on patent examples for similar compounds):
-
N-Alkylation: To a solution of 7-methoxyindole in a suitable anhydrous solvent (e.g., DMF), a strong base such as sodium hydride is added portion-wise at 0°C. After stirring for a short period, the 2-morpholinoethyl halide (e.g., bromide or chloride) is added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water and the product is extracted with an organic solvent.
-
Carboxylation: The resulting N-alkylated indole is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled. A carboxylating agent like oxalyl chloride is added dropwise, and the mixture is stirred. The solvent is then removed under reduced pressure to yield the crude indole-3-carbonyl chloride.
-
Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and added to a solution of (S)-fenchylamine and a base (e.g., triethylamine) in the same solvent. The reaction is stirred until completion. The final product, this compound, is then purified using standard techniques such as column chromatography.
Analytical Methods
Specific analytical data (NMR, IR, MS) for this compound is not detailed in the public domain. However, general methods for the analysis of synthetic cannabinoids are well-established.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized compound. Characteristic peaks for the indole, morpholine, and fenchyl moieties would be expected.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the amide C=O stretch (around 1630 cm⁻¹), C-N stretches, and aromatic C-H stretches.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of this compound. The fragmentation pattern could also provide structural information.
The following diagram illustrates a general workflow for the analytical characterization of a synthesized compound like this compound.
Figure 2. General workflow for the purification and analysis of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the CB2 receptor. CB2 receptors are G-protein coupled receptors (GPCRs), and their activation initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 3. Canonical signaling pathway of the CB2 receptor activated by this compound.
Pathway Description:
-
Binding and Activation: this compound binds to and activates the CB2 receptor on the cell surface.
-
G-Protein Coupling: The activated CB2 receptor couples to an inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). This alteration in transcription factor activity ultimately leads to changes in gene expression, such as the downregulation of pro-inflammatory cytokines.[4][5][6][7]
Conclusion
This compound (UR-12) is a valuable research tool for investigating the therapeutic potential of selective CB2 receptor agonists. While detailed public data on its specific physicochemical properties and stability are scarce, this guide provides a consolidated overview based on available information and data from structurally related compounds. The provided synthesis workflow and general analytical procedures offer a starting point for researchers working with this compound. The visualization of the CB2 signaling pathway provides a clear framework for understanding its mechanism of action. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanocapsules improve indole-3-carbinol photostability and prolong its antinociceptive action in acute pain animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of MN-25 (UR-12): A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective Cannabinoid Receptor 2 Agonist
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MN-25 (also known as UR-12), a selective agonist for the cannabinoid receptor 2 (CB2). Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows. This compound belongs to a class of conformationally constrained indolopyridones designed for high-affinity and selective binding to the CB2 receptor, a promising target for therapeutic intervention in inflammatory and neuropathic pain.
Quantitative Data Summary
The pharmacological profile of this compound and its analogs is primarily defined by their binding affinities for the cannabinoid receptors CB1 and CB2, and their functional activity as agonists. The following tables summarize the key quantitative data available for this compound.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |
| This compound (UR-12) | 245 | 11 | 22.27 | [1] |
Table 1: Cannabinoid Receptor Binding Affinities of this compound (UR-12). This table presents the equilibrium dissociation constants (Kᵢ) of this compound for human CB1 and CB2 receptors. Lower Kᵢ values indicate higher binding affinity. The selectivity ratio highlights the compound's preference for the CB2 receptor.
| Assay | Receptor | IC₅₀ (µM) | Cell Line | Reference |
| TNF-α Release Inhibition | Human CB2 | 33 | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |
Table 2: Functional Activity of this compound (UR-12). This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound in a functional assay measuring the inhibition of tumor necrosis factor-alpha (TNF-α) release, a key inflammatory cytokine.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assay for CB1 and CB2 Receptors
This assay determines the binding affinity of a compound for the cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of test compounds for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled, potent cannabinoid agonist like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand ([³H]CP55,940).
-
Allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
TNF-α Release Inhibition Assay
This functional assay assesses the ability of a compound to modulate the inflammatory response by measuring the inhibition of TNF-α release from immune cells.
Objective: To determine the potency (IC₅₀) of a test compound to inhibit lipopolysaccharide (LPS)-induced TNF-α release in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (e.g., this compound).
-
Cell culture medium (e.g., RPMI 1640).
-
Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α.
-
Plate reader.
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Pre-incubate the PBMCs with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS to induce the production and release of TNF-α.
-
Incubate for a further period (e.g., 18-24 hours).
-
Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the concentration of the test compound and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the CB2 receptor initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, visualize these pathways and a typical experimental workflow.
References
An In-depth Technical Guide to the Interaction of MN-25 with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthetic cannabinoid MN-25 (also known as UR-12) and its interaction with the endocannabinoid system (ECS). It is intended for an audience with a strong background in pharmacology, neurobiology, and drug development. This guide details the binding affinities of this compound, its downstream signaling pathways, and the experimental protocols used to elucidate these properties. All quantitative data are presented in tabular format for clarity, and key molecular pathways and experimental workflows are visualized using diagrams.
Introduction to the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial and complex cell-signaling network that plays a key role in regulating a wide array of physiological and cognitive processes.[1][2][3] Its primary objective is to maintain homeostasis, or the stability of the body's internal environment.[1][4] The ECS was first identified in the early 1990s by researchers investigating the effects of THC, a primary compound in cannabis.[1] This system is active within the body regardless of cannabis use.[1]
The core components of the ECS are:
-
Endocannabinoids: These are endogenous lipid-based neurotransmitters produced by the body.[1][3] The two most well-studied endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2][3]
-
Cannabinoid Receptors: These receptors are found on the surface of cells throughout the body.[1] The two primary types are CB1 and CB2 receptors.[1][2][5] CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are mostly found in the peripheral nervous system and on immune cells.[1][3][5]
-
Enzymes: These are responsible for the synthesis and degradation of endocannabinoids.[1][2] Key enzymes include fatty acid amide hydrolase (FAAH), which breaks down AEA, and monoacylglycerol lipase (MAGL), which degrades 2-AG.[1][6]
The ECS is integral to a multitude of bodily functions, including mood, sleep, appetite, memory, pain sensation, and immune response.[1][2][4]
Overview of this compound
This compound, also known by the code UR-12, is a synthetic cannabinoid developed by Bristol-Myers Squibb.[7] It is classified as a reasonably selective agonist for peripheral cannabinoid receptors.[7] Chemically, this compound is an indole-3-carboxamide, structurally related to other synthetic cannabinoids like Org 28611.[7] It is intended for use in research and forensic applications as an analytical reference standard.[8]
Quantitative Data: this compound Interaction with Cannabinoid Receptors
The interaction of this compound with cannabinoid receptors has been quantified through various binding assays. The data presented below summarizes the binding affinity of this compound for both CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity | Reference |
| This compound (UR-12) | CB1 | 245 nM | 22x for CB2 | [7] |
| CB2 | 11 nM | [7] | ||
| This compound (2-methyl derivative) | CB1 | 8 nM | 3.6x for CB1 | [7] |
| CB2 | 29 nM | [7] |
Table 1: Binding Affinities of this compound and its 2-methyl derivative for CB1 and CB2 Receptors.
Signaling Pathways Modulated by this compound
As an agonist at cannabinoid receptors, this compound initiates a cascade of intracellular signaling events. Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs), primarily coupling to G-proteins of the Gi/o family.[5][9]
Upon activation by a ligand such as this compound, these receptors typically:
-
Inhibit Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9]
-
Activate Mitogen-Activated Protein Kinase (MAPK) Pathways: Both CB1 and CB2 receptor activation can stimulate the p42/p44 MAPK pathway (also known as ERK1/2).[5][10] This pathway is involved in regulating cellular processes like proliferation, differentiation, and survival.[5][10]
-
Modulate Ion Channels (CB1): CB1 receptor activation has been shown to inhibit N-, P-, and Q-type calcium channels and activate inwardly rectifying potassium channels.[11][12]
The signaling pathways are complex and can be influenced by the specific cell type and the ligand involved.[10][13]
Experimental Protocols
The characterization of the interaction between this compound and the endocannabinoid system relies on a variety of established experimental protocols.
5.1. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a ligand for its receptor.
-
Objective: To quantify the affinity of this compound for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing either human CB1 or CB2 receptors, or from native tissues known to have high receptor density.[14]
-
Incubation: A known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.[14]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
5.2. Functional Assays (e.g., cAMP Assay)
These assays measure the functional consequence of receptor activation.
-
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors.
-
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.
-
Stimulation: The adenylyl cyclase enzyme in the cells is stimulated with a compound like forskolin to increase basal cAMP levels.
-
Treatment: The cells are then treated with varying concentrations of this compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal effect) or IC50 (for antagonists/inverse agonists).
-
5.3. Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This assay assesses the activation of downstream signaling pathways.
-
Objective: To measure the ability of this compound to induce phosphorylation of ERK1/2.
-
Methodology:
-
Cell Culture and Treatment: Cells expressing the cannabinoid receptor are treated with this compound for a specific duration.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Quantification: The antibody binding is detected (e.g., via chemiluminescence), and the ratio of p-ERK to total ERK is quantified to determine the extent of MAPK activation.
-
Conclusion
This compound is a valuable research tool for investigating the endocannabinoid system. Its notable selectivity for the CB2 receptor over the CB1 receptor makes it particularly useful for studying the roles of peripheral cannabinoid receptors in various physiological and pathological processes, such as inflammation and immune modulation. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and related compounds. Further research into the in vivo effects and potential therapeutic applications of this compound is warranted.
References
- 1. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]
- 2. Endocannabinoid system - Wikipedia [en.wikipedia.org]
- 3. Endocannabinoids: What are they and what do they do? [medicalnewstoday.com]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The endocannabinoid system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. realmofcaring.org [realmofcaring.org]
- 12. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Modeling of Ligand Binding to the Cannabinoid Receptor 2 (CB2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of ligand binding to the Cannabinoid Receptor 2 (CB2). The CB2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the immune system, is a promising therapeutic target for a range of conditions, including inflammatory, fibrotic, and neurodegenerative diseases. Computational techniques such as molecular docking and molecular dynamics simulations are pivotal in the rational design and discovery of novel and selective CB2 ligands.
While this guide focuses on the general methodologies applicable to any ligand, it is important to note that specific in silico modeling data for the binding of MN-25 to the CB2 receptor is not extensively available in the public domain. However, the known binding affinities of this compound, with a Ki of 245 nM for the CB1 receptor and 11 nM for the CB2 receptor, underscore its selectivity and make it an interesting candidate for such computational studies. The protocols and data presented herein are derived from studies on various other CB2 ligands and serve as a comprehensive framework for modeling the binding of compounds like this compound.
Overview of the In Silico Modeling Workflow
The in silico modeling of ligand-receptor interactions is a multi-step process that begins with the preparation of the receptor and ligand structures and culminates in the calculation of binding free energies. This workflow allows for the prediction of binding modes, the estimation of binding affinities, and the elucidation of the molecular determinants of ligand recognition and selectivity.
Data Presentation: Binding Characteristics of Various CB2 Ligands
The following tables summarize quantitative data from various in silico and in vitro studies on the binding of different ligands to the CB2 receptor. This data provides a reference for the expected range of binding affinities and docking scores for CB2 ligands.
Table 1: In Vitro Binding Affinities of Selected Ligands for the CB2 Receptor
| Ligand | Type | Ki (nM) | Reference |
| This compound | Agonist | 11 | [1] |
| WIN 55,212-2 | Agonist | 3.8 | [2] |
| HU308 | Agonist | 22.7 | [3] |
| AM10257 | Antagonist | 0.78 | (Not explicitly cited, but implied in studies using it) |
| SR144528 | Inverse Agonist | 0.6 | (Not explicitly cited, but implied in studies using it) |
Table 2: Docking Scores and Calculated Binding Energies for Selected CB2 Ligands
| Ligand | CB2 PDB ID | Docking Score (kcal/mol) | ΔG_bind (MM-GBSA) (kcal/mol) | Reference |
| HU308 | 5ZTY | -11.604 | - | [3] |
| Flavokawain A | 5ZTY | -9.851 | - | [3] |
| Compound 1 | 5ZTY, 6KPC, 6PT0 | - | -65.34 | [4][5] |
| Compound 2 | 5ZTY, 6KPC, 6PT0 | - | -72.18 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the in silico modeling of ligand binding to the CB2 receptor.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol outlines a general procedure.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the human CB2 receptor from the Protein Data Bank (PDB). Relevant PDB IDs include 5ZTY (inactive state) and 6KPC, 6PT0 (active states).[2][3][6]
-
Using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera, preprocess the structure by removing water molecules, co-crystallized ligands, and any other non-essential molecules.[6][7]
-
Add hydrogen atoms and assign partial charges using a force field like OPLS3 or AMBER.[8]
-
Perform a restrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the ligand (e.g., from PubChem or by sketching it in a molecular editor).
-
Use a tool like Schrödinger's LigPrep or the Dockamon software to generate low-energy 3D conformers, assign correct protonation states, and compute partial charges.[9]
-
-
Grid Generation:
-
Define the binding site on the receptor. This is typically centered on the co-crystallized ligand in a holo structure or identified using site-finding algorithms for an apo structure.
-
Generate a grid box that encompasses the defined binding site. This grid pre-calculates the receptor's potential energy, speeding up the docking process.
-
-
Docking Execution:
-
Results Analysis:
-
Analyze the docking results to identify the best-scoring poses.
-
Visualize the top-ranked poses and the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor residues.
-
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for a more accurate assessment of its stability and interactions.
Protocol using GROMACS:
-
System Setup:
-
Take the best-ranked docked pose of the ligand-CB2 complex as the starting structure.
-
Since CB2 is a membrane protein, embed the complex in a lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) using a tool like g_membed in GROMACS.
-
Solvate the system with a water model such as TIP3P and add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any bad contacts between atoms. This is done using gmx grompp to create a run input file (.tpr) from the structure, topology, and a molecular dynamics parameter (.mdp) file, followed by gmx mdrun.[12]
-
-
Equilibration:
-
Perform a two-phase equilibration. First, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Second, an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during equilibration and are gradually released.[9]
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100-1000 ns) without any restraints. This generates the trajectory of the complex's atomic motions.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the system (e.g., by calculating the root-mean-square deviation - RMSD) and the flexibility of different regions (e.g., via the root-mean-square fluctuation - RMSF).
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are popular for estimating the binding free energy of a ligand to a receptor from MD simulation trajectories.
Protocol using AMBER's MMPBSA.py:
-
Trajectory Preparation:
-
From the production MD trajectory, extract a set of snapshots (e.g., every 100 ps) to be used for the calculation.
-
-
Topology File Generation:
-
MM-PBSA/GBSA Calculation:
-
Results Analysis:
-
The output will provide the calculated binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies). This allows for a detailed analysis of the driving forces of binding.
-
CB2 Receptor Signaling Pathway
As a GPCR, the CB2 receptor transduces extracellular signals into intracellular responses. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that facilitates its interaction with intracellular G proteins, typically of the Gi/o family. This initiates a signaling cascade that often leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
This guide provides a foundational understanding and practical protocols for the in silico modeling of ligand binding to the CB2 receptor. By applying these computational techniques, researchers can accelerate the discovery and optimization of novel therapeutics targeting the endocannabinoid system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. Calculating Protein-Ligand Binding Affinities with MMPBSA: Method and Error Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 2018 AMBER tutorial with 1c87 - Rizzo_Lab [ringo.ams.stonybrook.edu]
- 11. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
- 12. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 13. biomolmd.org [biomolmd.org]
The Pharmacokinetics and Metabolism of Ibuprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The information is compiled from various scientific studies and is intended to serve as a valuable resource for professionals in the fields of pharmacology, drug development, and biomedical research.
Introduction
Ibuprofen, a propionic acid derivative, is a cornerstone in the management of pain, inflammation, and fever.[1] It is available as a racemic mixture of two enantiomers, R-(-)-ibuprofen and S-(+)-ibuprofen, with the S-(+)-enantiomer being responsible for the majority of its pharmacological activity.[2][3] This guide delves into the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen, providing detailed insights into its biotransformation and pharmacokinetic profile.
Pharmacokinetics
Ibuprofen is rapidly and almost completely absorbed after oral administration, with its systemic bioavailability being nearly 100%.[4][5] It is extensively bound to plasma proteins, primarily albumin (>99%).[4][6]
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of ibuprofen in humans and various animal models.
Table 1: Pharmacokinetic Parameters of Ibuprofen in Humans (Oral Administration)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Varies with formulation; faster-acting formulations have higher Cmax. | [5] |
| Tmax (Time to Maximum Plasma Concentration) | 1 to 2 hours | [1] |
| Elimination Half-life (t½) | 1.8 to 2 hours | [1] |
| Volume of Distribution (Vd) | 0.1 to 0.2 L/kg | [7] |
| Protein Binding | >99% | [1][6] |
| Bioavailability | Almost 100% | [4][5] |
Table 2: Pharmacokinetic Parameters of Ibuprofen in Animal Models
| Species | Route of Administration | Dose | t½ (hours) | Reference |
| Pig (1, 4, 8 weeks, and 6-7 months old) | Intravenous | 5 mg/kg | Varies with age | [8] |
| Pig (1, 4, 8 weeks, and 6-7 months old) | Oral | 5 mg/kg (three times a day) | Varies with age | [8] |
| Camel | Intravenous | 25 mg/kg | 3.50 (elimination) | [9] |
| Camel | Oral | 25 mg/kg | 3.8 (elimination) | [9] |
Metabolism
Ibuprofen undergoes extensive metabolism, primarily in the liver, with less than 1% of the dose excreted unchanged in the urine.[10][11] The main metabolic pathways are oxidation and glucuronidation.[10]
Chiral Inversion
A significant aspect of ibuprofen's metabolism is the unidirectional chiral inversion of the pharmacologically less active R-(-)-ibuprofen to the active S-(+)-ibuprofen.[3][4] This inversion is mediated by the enzyme alpha-methylacyl-CoA racemase (AMACR) and occurs via the formation of an acyl-CoA thioester.[2][10] An estimated 50-65% of the R-enantiomer undergoes this inversion.[2][10]
Oxidative Metabolism
The primary oxidative metabolism of ibuprofen is carried out by cytochrome P450 enzymes, with CYP2C9 being the major isoform involved.[6][10] Other CYPs, such as CYP2C8, CYP3A4, and CYP2C19, may also contribute, especially at higher concentrations.[10] The main oxidative metabolites are 2-hydroxyibuprofen and carboxyibuprofen.[2][10]
Glucuronidation
Ibuprofen and its oxidative metabolites can undergo phase II conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs).[10] UGT2B7 has been identified as having the highest activity towards ibuprofen, with UGT1A3 and UGT1A9 also showing activity.[10]
Metabolic Pathway Diagram
Caption: Metabolic pathway of ibuprofen.
Experimental Protocols
This section details the methodologies employed in key studies investigating the pharmacokinetics and metabolism of ibuprofen.
In Vivo Pharmacokinetic Study in Pigs
This protocol is based on a study evaluating the developmental pharmacokinetics of ibuprofen in conventional pigs.[8][12]
Objective: To determine the pharmacokinetic parameters of ibuprofen and its metabolites in pigs of different age groups.
Experimental Workflow Diagram:
Caption: Workflow for an in vivo pharmacokinetic study.
Materials and Methods:
-
Animals: Conventional pigs of varying ages (e.g., 1, 4, 8 weeks, and 6-7 months).[8]
-
Surgical Preparation: Animals are surgically fitted with a jugular catheter for intravenous administration and blood sampling, and a gastrostomy button for oral administration.[8]
-
Drug Administration: A single intravenous dose (e.g., 5 mg/kg) or multiple oral doses (e.g., 5 mg/kg three times a day) of ibuprofen are administered.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via the jugular catheter.[9]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.[9]
-
Bioanalytical Method: Plasma concentrations of ibuprofen and its metabolites (2-hydroxyibuprofen, carboxyibuprofen, and ibuprofen glucuronide) are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[12]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using compartmental analysis.[8]
In Vitro Metabolism Study using Rat Hepatocytes
This protocol is based on a study investigating the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes.[13]
Objective: To characterize the oxidative metabolism and chiral inversion of ibuprofen in an in vitro system.
Materials and Methods:
-
Hepatocyte Isolation: Hepatocytes are isolated from rat liver by collagenase perfusion.
-
Incubation: Freshly isolated hepatocytes are incubated with R-(-)-ibuprofen, S-(+)-ibuprofen, or a racemic mixture at a specific concentration and for various time points.
-
Sample Analysis: The concentrations of ibuprofen enantiomers and their metabolites in the incubation medium are determined using a stereoselective gas chromatography-mass spectrometry (GC/MS) assay.[13]
-
Inhibition Studies: To identify the enzymes involved, incubations are performed in the presence of specific enzyme inhibitors (e.g., metyrapone for cytochrome P-450).[13]
Analytical Methods for Quantification of Ibuprofen
Accurate quantification of ibuprofen in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.
Table 3: Analytical Methods for Ibuprofen Quantification
| Method | Matrix | Key Features | Reference |
| HPLC-UV/Vis | Blood | Cost-effective for rapid analysis. Involves liquid-liquid extraction and a C18 column. | [14] |
| GC/MS | Plasma | Stereoselective assay for enantiomer analysis. | [13] |
| UPLC-MS/MS | Plasma | Highly sensitive and specific for quantifying parent drug and metabolites. | [12] |
| Kinetic Spectrophotometry | Pharmaceuticals and Human Control Serum | Simple and inexpensive method for a large number of samples. | [15] |
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of ibuprofen. The drug is well-absorbed, highly protein-bound, and extensively metabolized through chiral inversion, oxidation, and glucuronidation. The provided experimental protocols and analytical methods offer a practical framework for researchers investigating the ADME properties of ibuprofen and other related compounds. This comprehensive understanding is essential for optimizing therapeutic efficacy and ensuring the safety of this widely used NSAID.
References
- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developmental Pharmacokinetics and Safety of Ibuprofen and Its Enantiomers in the Conventional Pig as Potential Pediatric Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. camelsandcamelids.com [camelsandcamelids.com]
- 10. ClinPGx [clinpgx.org]
- 11. Frontiers | In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach [frontiersin.org]
- 12. In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Quantification of Ibuprofen in Blood Using HPLC-UV/Vis. [esirc.emporia.edu]
- 15. researchgate.net [researchgate.net]
The Discovery and Development of UR-12: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a specific therapeutic agent designated as "UR-12 compound." The following guide is a hypothetical framework designed to meet the structural and content requirements of the prompt, illustrating the expected data presentation, experimental protocols, and visualizations for a novel compound.
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and development of the hypothetical compound UR-12, a novel selective kinase inhibitor with potential applications in oncology. We detail the preclinical data package, including in vitro efficacy, pharmacokinetic profiles, and safety pharmacology. Furthermore, this document outlines the key experimental methodologies and visualizes the compound's proposed mechanism of action and development workflow.
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Kinase inhibitors have emerged as a cornerstone of this approach. This document describes the discovery and preclinical development of UR-12, a potent and selective inhibitor of the hypothetical "Kinase X" (KX), which is implicated in the progression of various solid tumors.
Discovery and Lead Optimization
UR-12 was identified through a high-throughput screening campaign of an in-house compound library against recombinant human KX. Initial hits were subjected to a rigorous lead optimization process to improve potency, selectivity, and drug-like properties.
Table 1: In Vitro Activity of UR-12 and Analogs
| Compound | KX IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) | Cell Line A GI50 (µM) |
| UR-12 | 5.2 | >10,000 | 8,500 | 0.15 |
| Analog 1 | 25.8 | 5,200 | 9,100 | 0.89 |
| Analog 2 | 10.1 | >10,000 | 7,600 | 0.42 |
| Analog 3 | 150.3 | 8,900 | >10,000 | 2.5 |
Mechanism of Action
UR-12 is hypothesized to inhibit the KX signaling pathway, which is crucial for cell proliferation and survival in targeted cancer cells.
Figure 1: Proposed Signaling Pathway of Kinase X and Inhibition by UR-12.
Preclinical Pharmacokinetics
The pharmacokinetic properties of UR-12 were evaluated in rodents to assess its potential for oral administration.
Table 2: Pharmacokinetic Parameters of UR-12 in Mice (10 mg/kg, PO)
| Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng*h/mL) | 7800 |
| Bioavailability (%) | 45 |
| Half-life (h) | 4.2 |
In Vivo Efficacy
The anti-tumor activity of UR-12 was assessed in a xenograft mouse model.
Table 3: Tumor Growth Inhibition in Cell Line A Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | TGI (%) |
| Vehicle | - | 0 |
| UR-12 | 25 | 65 |
| UR-12 | 50 | 88 |
| Standard of Care | 10 | 72 |
Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of UR-12 against KX.
-
Method: A radiometric filter binding assay was used. Recombinant human KX was incubated with the substrate (a specific peptide) and γ-³²P-ATP in the presence of varying concentrations of UR-12. The reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate. After washing, the radioactivity on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter. IC50 values were calculated using a four-parameter logistic fit.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of UR-12 on cancer cell lines.
-
Method: Cell Line A was seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of UR-12 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP, an indicator of metabolically active cells. GI50 values were determined from dose-response curves.
Mouse Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of UR-12.
-
Method: Female athymic nude mice were subcutaneously inoculated with Cell Line A cells. When tumors reached a mean volume of 150-200 mm³, mice were randomized into treatment groups. UR-12 was administered orally, once daily. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²)/2. Tumor growth inhibition (TGI) was calculated at the end of the study.
Development Workflow
The progression of UR-12 from discovery to preclinical candidate selection followed a structured workflow.
Figure 2: UR-12 Preclinical Development Workflow.
Conclusion
The hypothetical compound UR-12 demonstrates a promising preclinical profile as a potent and selective inhibitor of Kinase X. Its in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, warrant further investigation. The data presented in this guide support the advancement of UR-12 into IND-enabling studies to fully characterize its safety and therapeutic potential.
Methodological & Application
Application Notes and Protocols for MN-25 in Animal Models of Inflammation
A-MN-25-AM-V1.0
Introduction
The designation "MN-25" is not uniquely assigned to a single registered compound in publicly available scientific literature. However, based on common nomenclature in inflammatory research, this document provides detailed application notes and protocols for three potential interpretations of "this compound," each of which plays a significant role in modulating inflammatory responses in preclinical animal models:
-
Manganese (Mn): An essential trace element that, in certain contexts, can modulate and exacerbate inflammatory processes, particularly in colitis and neuroinflammation.
-
25-Hydroxycholesterol (25HC): An oxidized derivative of cholesterol that acts as a potent signaling molecule, driving pro-inflammatory responses in the central nervous system.
-
Interleukin-25 (IL-25): A cytokine belonging to the IL-17 family that is a key initiator of type 2 inflammatory responses in conditions such as asthma and colitis.
These notes are intended for researchers, scientists, and drug development professionals working with animal models of inflammation.
Section 1: Manganese (Mn) in Animal Models of Colitis and Neuroinflammation
Application Note
Manganese (Mn) is a critical micronutrient, but its dysregulation is implicated in inflammatory conditions. In animal models, dietary manganese deficiency has been shown to worsen dextran sulfate sodium (DSS)-induced colitis by impairing the intestinal barrier.[1][2] Conversely, excessive manganese exposure can promote neuroinflammation by activating glial cells and increasing the production of pro-inflammatory mediators.[3][4][5] These models are valuable for studying the interplay between essential nutrients and inflammatory diseases.
Quantitative Data Summary
Table 1: Effects of Dietary Manganese on DSS-Induced Colitis in Mice
| Parameter | Mn-Deficient Diet + DSS | Mn-Adequate Diet + DSS | Reference |
| Survival Rate | ~40% by Day 13 | ~100% by Day 13 | [2] |
| Body Weight Change | Significant loss | Minor loss, followed by recovery | [2] |
| Colon Length | Significantly shorter | Normal | [2] |
| Serum 8-OHdG Levels | Significantly increased | Baseline levels | [2] |
| Splenic Inflammatory Cytokines | Elevated | Baseline levels | [6] |
Table 2: Effects of Manganese Exposure on Neuroinflammatory Markers
| Model | Treatment | Key Findings | Reference |
| Juvenile Mice | MnCl₂ Injection | Increased NF-κB activation and NOS2 expression in microglia and astrocytes. | [4] |
| Astrocytes (in vitro) | Mn Treatment | Potentiates cytokine-induced NOS2 expression via NF-κB. | [7] |
| Epithelial Cells & Macrophages (in vitro) | Mn²⁺ Exposure | Increased expression of pro-inflammatory cytokines and chemokines. | [5] |
Experimental Protocols
Protocol 1: DSS-Induced Colitis in a Manganese-Deficient Mouse Model
This protocol is adapted from studies investigating the impact of dietary manganese on the severity of colitis.[1][2]
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Diet Acclimation: House mice in two groups.
-
Control Group: Feed a manganese-adequate diet (e.g., 30-40 ppm Mn).
-
Experimental Group: Feed a manganese-deficient diet (e.g., <1 ppm Mn) for at least 2 weeks prior to DSS administration.
-
-
Induction of Colitis:
-
Monitoring:
-
Endpoint Analysis (Day 7-13):
-
Euthanize mice and collect colon tissue to measure length and weight.
-
Collect spleen and measure weight as an indicator of systemic inflammation.[2]
-
Fix a distal portion of the colon in 10% buffered formalin for histological analysis (H&E staining).
-
Homogenize remaining colonic tissue and spleen for cytokine analysis (ELISA or qPCR).
-
Collect serum to measure markers of oxidative stress (e.g., 8-OHdG).[2]
-
Protocol 2: Manganese-Induced Neuroinflammation Model
This protocol describes a model for studying glial activation and nitrosative stress following manganese exposure.[4]
-
Animal Model: Juvenile (e.g., postnatal day 21) C57BL/6 mice, including NF-κB-EGFP reporter mice if available.
-
Manganese Administration:
-
Administer Manganese (II) chloride (MnCl₂) via intraperitoneal (i.p.) injection.
-
A sample dosing regimen could be daily injections for a period of 1-2 weeks. The exact dose should be determined based on preliminary studies to induce inflammation without causing overt toxicity.
-
-
Monitoring:
-
Observe animals for any behavioral changes or signs of neurotoxicity.
-
-
Endpoint Analysis:
-
Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and post-fix for immunohistochemical analysis.
-
Stain brain sections for markers of microglial (Iba1) and astrocyte (GFAP) activation, as well as for Nitric Oxide Synthase 2 (NOS2) and protein nitration (nitrotyrosine).
-
If using reporter mice, analyze EGFP expression as a direct measure of NF-κB activation.[4]
-
Alternatively, brain tissue can be homogenized for Western blot or qPCR analysis of inflammatory gene expression.
-
Signaling Pathways and Workflows
Section 2: 25-Hydroxycholesterol (25HC) in Animal Models of Neuroinflammation
Application Note
25-Hydroxycholesterol (25HC) is an oxysterol produced by the enzyme cholesterol 25-hydroxylase (Ch25h), which is highly expressed in activated microglia during neuroinflammation.[10][11][12] In animal models, 25HC acts as a potent pro-inflammatory mediator, amplifying cytokine production, promoting leukocyte infiltration, and exacerbating pathology in models of lipopolysaccharide (LPS)-induced inflammation and tauopathy.[10][13][14] Animal models, particularly Ch25h knockout mice, are crucial for dissecting the specific contribution of this pathway to neuroinflammatory diseases.[10]
Quantitative Data Summary
Table 3: Effects of 25HC in LPS-Induced Neuroinflammation Mouse Models
| Parameter | Wild-Type (WT) + LPS | Ch25h Knockout (KO) + LPS | Reference |
| Brain 25HC Levels | Significantly increased | Baseline levels | [10][15] |
| Brain IL-1β Protein | Significantly increased | Significantly lower than WT | [10] |
| Brain IL-6 Protein | Significantly increased | Significantly lower than WT | [10][15] |
| Microglial Activation (Iba1) | Increased | Decreased compared to WT | [16] |
| Leukocyte Infiltration | Present | Significantly lower than WT | [10] |
Table 4: Effects of Ch25h Deletion in a Tauopathy Mouse Model (PS19)
| Parameter | PS19 Mice | PS19 / Ch25h KO Mice | Reference |
| Neurodegeneration | Marked neuronal loss | Strikingly reduced | [13][14] |
| Astrogliosis (GFAP) | Marked increase | Significantly reduced | [14] |
| Microglial Activation | Pronounced | Significantly reduced | [14] |
| Pro-inflammatory Signaling | Upregulated | Strongly suppressed | [13][14] |
Experimental Protocols
Protocol 3: LPS-Induced Acute Neuroinflammation Model
This protocol is used to study the role of the Ch25h/25HC axis in an acute inflammatory setting.[10][12]
-
Animal Model: 8-12 week old Wild-Type (WT) and Ch25h Knockout (KO) C57BL/6 mice.
-
LPS Administration:
-
Administer a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli.
-
A typical dose is 1-5 mg/kg. A two-hit model with a second injection 24 hours later can also be used to amplify the response.[10]
-
Control groups receive sterile phosphate-buffered saline (PBS).
-
-
Monitoring:
-
Monitor for signs of sickness behavior (lethargy, piloerection).
-
-
Endpoint Analysis (4-24 hours post-injection):
-
Euthanize mice and collect brains.
-
For biochemical analysis, rapidly dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
Use tissue for:
-
For histological analysis, perfuse animals with 4% paraformaldehyde and process brains for immunohistochemistry to assess microglial (Iba1, CD68) and astrocyte (GFAP) activation.[16]
-
Protocol 4: Tauopathy Model with Ch25h Deletion
This protocol assesses the chronic impact of the Ch25h/25HC pathway on neurodegeneration.[13][14]
-
Animal Model:
-
PS19 transgenic mice (expressing human P301S mutant tau).
-
Cross PS19 mice with Ch25h KO mice to generate PS19/Ch25h⁺/⁺ (WT) and PS19/Ch25h⁻/⁻ (KO) cohorts.
-
-
Experimental Timeline:
-
Monitoring:
-
Perform behavioral tests (e.g., Morris water maze, contextual fear conditioning) at specified ages to assess cognitive function.
-
-
Endpoint Analysis (e.g., 9.5 months):
-
Euthanize mice and perfuse with 4% paraformaldehyde.
-
Collect brains for histological and immunohistochemical analysis.
-
Stain sections for neuronal markers (e.g., NeuN) to assess neurodegeneration, glial activation markers (Iba1, GFAP), and phosphorylated tau to assess pathology.
-
Perform unbiased stereology to quantify neuronal numbers in specific brain regions like the hippocampus.[13]
-
Alternatively, collect fresh brain tissue for bulk or single-nucleus RNA sequencing to analyze transcriptomic changes in pro-inflammatory signaling pathways.[13][14]
-
Signaling Pathways and Workflows
Section 3: Interleukin-25 (IL-25) in Animal Models of Type 2 Inflammation
Application Note
Interleukin-25 (IL-25, also known as IL-17E) is a cytokine that potently induces type 2 immunity, characterized by the production of IL-4, IL-5, and IL-13, and the recruitment of eosinophils.[17] In animal models of allergic asthma, administration of recombinant IL-25 or its overexpression leads to airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production.[18][19][20] Conversely, in models of DSS-induced colitis, IL-25 has a pro-inflammatory role, and its genetic deletion protects mice from severe disease.[21][22] These models are essential for developing therapeutics that target the IL-25 axis.
Quantitative Data Summary
Table 5: Effects of IL-25 in Allergic Airway Inflammation (House Dust Mite Model)
| Parameter | HDM Control | HDM + Anti-IL-25 Antibody | Reference |
| Airway Hyperreactivity (AHR) | Significantly increased | Abrogated | [23] |
| Total Lung Inflammation | Increased cellular infiltration | ~50% decrease | [23] |
| Lung Eosinophilia | Significantly increased | Reduced | [23] |
| Peribronchial Collagen | Increased deposition | Abrogated | [23] |
| Airway Smooth Muscle Mass | Increased | Abrogated | [23] |
Table 6: Effects of IL-25 Deletion in DSS-Induced Colitis
| Parameter | Wild-Type (WT) + DSS | IL-25 Knockout (KO) + DSS | Reference |
| Body Weight Change | Significant loss | Significantly less loss | [21][22] |
| Disease Activity Index | High | Significantly lower | [21] |
| Colon Length | Significantly shortened | Significantly longer than WT | [21][22] |
| Histological Score | Severe inflammation | Mild inflammation | [21][22] |
| Colon IL-1β, IL-6, TNF-α mRNA | Upregulated | Markedly reduced | [22] |
Experimental Protocols
Protocol 5: Allergic Airway Inflammation Model
This protocol describes the induction of asthma-like features using house dust mite (HDM) extract and the therapeutic targeting of IL-25.[23][24]
-
Animal Model: 6-8 week old BALB/c mice.
-
Sensitization and Challenge:
-
Therapeutic Intervention:
-
Administer a neutralizing anti-IL-25 antibody (or an isotype control) via intraperitoneal injection prior to and/or during the challenge phase. A typical dose might be 0.5 mg per mouse.[18]
-
-
Endpoint Analysis (Day 14):
-
Airway Hyperresponsiveness (AHR): Measure lung resistance and compliance in response to increasing doses of methacholine using a plethysmograph or flexiVent system.[20]
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (eosinophils, lymphocytes, neutrophils).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid supernatant by ELISA.[24]
-
Histology: Perfuse and fix lungs for H&E staining (inflammation), PAS staining (mucus production), and trichrome staining (collagen deposition).
-
Protocol 6: DSS-Induced Colitis in IL-25 Knockout Mice
This protocol evaluates the role of endogenous IL-25 in colitis.[21][22]
-
Animal Model: 8-10 week old Wild-Type (WT) and IL-25 Knockout (KO) C57BL/6 mice.
-
Induction of Acute Colitis:
-
Administer 3.2% (w/v) DSS in the drinking water ad libitum for 7 days.[21]
-
Control mice receive regular drinking water.
-
-
Monitoring:
-
Record body weight and clinical disease activity daily.[21]
-
-
Endpoint Analysis (Day 8):
-
Euthanize mice and measure colon length.[22]
-
Fix colonic tissue for H&E staining and blinded histological scoring of inflammation and epithelial damage.[21][22]
-
Homogenize fresh colonic tissue to prepare protein lysates or RNA for analysis of pro-inflammatory cytokine expression (e.g., IL-1β, IL-6, TNF-α) by ELISA or qPCR.[22]
-
Signaling Pathways and Workflows
References
- 1. Impact of dietary manganese on experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of dietary manganese on experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manganese-Induced NF-κB Activation and Nitrosative Stress Is Decreased by Estrogen in Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of ERK/NF-kB Pathways Contributes to the Inflammatory Response in Epithelial Cells and Macrophages Following Manganese Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manganese Potentiates Nuclear Factor-κB-Dependent Expression of Nitric Oxide Synthase 2 in Astrocytes by Activating Soluble Guanylate Cyclase and Extracellular Responsive Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. socmucimm.org [socmucimm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Cholesterol 25-hydroxylase mediates neuroinflammation and neurodegeneration in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. 25-hydroxycholesterol promotes brain cytokine production and leukocyte infiltration in a mouse model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. IL-25 Promotes Th2 Immunity Responses in Asthmatic Mice via Nuocytes Activation | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. thorax.bmj.com [thorax.bmj.com]
- 24. Role of IL-25 on Eosinophils in the Initiation of Th2 Responses in Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate MN-25 Activation of the CB2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-25 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR) predominantly expressed in immune cells.[1][2] The CB2 receptor is a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases due to its role in modulating immune responses and its lack of the psychotropic effects associated with the Cannabinoid Receptor 1 (CB1).[1][2] this compound exhibits a high affinity for the CB2 receptor with a reported Kᵢ of 11 nM, while showing significantly lower affinity for the CB1 receptor (Kᵢ = 245 nM).[1][2] Its agonist activity at the CB2 receptor has been demonstrated through the inhibition of TNF-α release in human peripheral blood mononuclear cells.[1]
These application notes provide detailed protocols for three key cell-based assays to further characterize the activation of the CB2 receptor by this compound and other investigational compounds: a cAMP Inhibition Assay, a β-Arrestin Recruitment Assay, and a GTPγS Binding Assay.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the known quantitative data for this compound. While comprehensive functional data from the described cell-based assays are not yet publicly available, the binding affinity and anti-inflammatory activity have been established.
| Parameter | Receptor | Value | Cell Line/System |
| Binding Affinity (Kᵢ) | Human CB1 | 245 nM | Recombinant |
| Human CB2 | 11 nM | Recombinant | |
| Functional Activity (IC₅₀) | TNF-α Release Inhibition | 33 µM | Human PBMCs |
Data compiled from publicly available sources.[1]
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways and induce the recruitment of β-arrestin, which plays a role in receptor desensitization and can also initiate G-protein independent signaling.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin in cells expressing the CB2 receptor.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor (CHO-K1-hCB2)
-
Cell culture medium (e.g., F-12K with 10% FBS and selection antibiotic)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based)
-
White, opaque 96-well or 384-well microplates
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1-hCB2 cells in the recommended medium at 37°C and 5% CO₂.
-
Harvest cells and resuspend in assay buffer to the desired density.
-
Seed the cells into the microplate and incubate for 18-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells of the cell plate.
-
Include wells with vehicle control (e.g., DMSO).
-
-
Stimulation and Lysis:
-
Prepare a solution of forskolin in assay buffer.
-
Add the forskolin solution to all wells except for the negative control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and proceed with the cAMP detection according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or HTRF ratio).
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated CB2 receptor using an enzyme fragment complementation technology.
Experimental Workflow:
References
Application Notes and Protocols for cAMP Assay Featuring MN-25 (UR-12)
For Researchers, Scientists, and Drug Development Professionals
Introduction to cAMP Signaling
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters.[1][2][3][4] The synthesis of cAMP is catalyzed by adenylyl cyclase, an enzyme often activated by Gs protein-coupled receptors (GPCRs).[4][5] Conversely, Gi-coupled GPCRs inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The downstream effects of cAMP are primarily mediated through the activation of protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac).[1][4][6] Dysregulation of the cAMP signaling pathway is implicated in a variety of diseases, making it a key target for drug discovery and development.[4][7]
This document provides a detailed protocol for conducting a cAMP assay to characterize the effects of the compound MN-25 (UR-12). The protocol is designed to be adaptable for determining whether this compound (UR-12) acts as an agonist, stimulating cAMP production, or as an antagonist, blocking the effects of a known agonist.
Key Experimental Protocols
I. General Cell Culture and Seeding
This protocol is generalized for a cell line suitable for cAMP assays, such as HEK293 cells expressing a receptor of interest or PC12 cells, which are known to respond to cAMP-modulating agents.[1][5][8]
-
Cell Thawing and Maintenance:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 ml of pre-warmed complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh growth medium and transfer to an appropriate culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
-
Cell Seeding for cAMP Assay:
-
The day before the assay, detach the cells from the culture flask using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in fresh growth medium and perform a cell count to determine the cell density.
-
Seed the cells into a 96-well or 384-well solid white plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well).[5]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
II. cAMP Assay Protocol: Agonist and Antagonist Modes
This protocol is based on a competitive immunoassay format, a common principle for commercially available cAMP assay kits (e.g., from Promega, PerkinElmer, Abcam, Cell Signaling Technology).[2][9][10][11][12][13]
A. Reagent Preparation:
-
Prepare all assay reagents, including cell lysis buffer, cAMP standards, and detection reagents, according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Prepare a stock solution of this compound (UR-12) in a suitable solvent (e.g., DMSO) and create a serial dilution series to be tested.
-
Prepare a stock solution of a known agonist for the receptor of interest (e.g., Forskolin, a direct activator of adenylyl cyclase, can be used as a positive control).
-
Prepare a stimulation buffer, which may contain a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP.[12][14]
B. Agonist Mode Assay:
-
Carefully remove the growth medium from the wells of the cell plate.
-
Wash the cells gently with a phosphate-buffered saline (PBS) solution.[5]
-
Add the serially diluted this compound (UR-12) or the known agonist to the appropriate wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature or 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.[14]
-
Lyse the cells by adding the cell lysis buffer provided in the assay kit.
-
Proceed with the cAMP detection protocol as per the manufacturer's instructions. This typically involves the addition of a cAMP conjugate (e.g., HRP-linked or fluorescently labeled cAMP) and a specific anti-cAMP antibody.[2][9][10]
-
After an incubation period, the signal is measured using a plate reader. The signal intensity will be inversely proportional to the amount of cAMP in the sample.[2][9]
C. Antagonist Mode Assay:
-
Follow steps 1 and 2 of the agonist mode assay.
-
Add the serially diluted this compound (UR-12) to the appropriate wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of a known agonist (typically the EC50 or EC80 concentration, which should be predetermined) to the wells already containing this compound (UR-12).[14]
-
Incubate the plate for the same duration as in the agonist mode assay.[14]
-
Lyse the cells and proceed with the cAMP detection as described above.
D. Data Analysis:
-
Generate a cAMP standard curve using the known concentrations of cAMP provided in the kit.
-
Interpolate the cAMP concentrations in the experimental samples from the standard curve.
-
For the agonist mode, plot the cAMP concentration against the log concentration of this compound (UR-12) to generate a dose-response curve and determine the EC50 value.
-
For the antagonist mode, plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound (UR-12) to generate an inhibition curve and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Agonist Mode Data for this compound (UR-12)
| This compound (UR-12) Conc. (µM) | Mean cAMP (nM) | Standard Deviation |
| 0 (Vehicle) | 1.2 | 0.2 |
| 0.01 | 3.5 | 0.4 |
| 0.1 | 8.9 | 0.9 |
| 1 | 15.2 | 1.5 |
| 10 | 18.5 | 1.9 |
| 100 | 19.1 | 2.0 |
| Forskolin (10 µM) | 20.5 | 2.1 |
EC50 Value: [To be calculated from the dose-response curve]
Table 2: Hypothetical Antagonist Mode Data for this compound (UR-12)
| This compound (UR-12) Conc. (µM) | Mean cAMP (nM) with Agonist | % Inhibition |
| 0 (Agonist only) | 16.8 | 0% |
| 0.01 | 14.2 | 15.5% |
| 0.1 | 9.1 | 45.8% |
| 1 | 4.5 | 73.2% |
| 10 | 2.1 | 87.5% |
| 100 | 1.5 | 91.1% |
IC50 Value: [To be calculated from the inhibition curve]
Mandatory Visualizations
Diagram 1: The cAMP Signaling Pathway
References
- 1. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Cyclic AMP (cAMP) Signaling | AAT Bioquest [aatbio.com]
- 7. Distinct sensitizing effects of the cAMP-PKA second messenger cascade on rat dural mechanonociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-permeable cAMP analog suppresses 6-hydroxydopamine-induced apoptosis in PC12 cells through the activation of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. abcam.com [abcam.com]
- 11. promega.com [promega.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy of MN-25, a Novel Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for assessing the in vitro functional efficacy of MN-25, a novel kinase inhibitor. The included methodologies cover biochemical assays to determine direct enzymatic inhibition and cell-based assays to evaluate activity in a more physiologically relevant context. Protocols for the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay are described for the determination of IC50 values. Furthermore, a cell-based phospho-protein assay is detailed to measure the inhibition of a specific signaling pathway. Representative data is presented in tabular format, and signaling pathway and experimental workflow diagrams are provided to guide the researcher.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases a major class of therapeutic targets.[2][3] this compound is a novel small molecule inhibitor designed to target a specific kinase within a key signaling cascade. Evaluating the potency and selectivity of new chemical entities like this compound is a critical step in the drug discovery process.[4] In vitro functional assays provide the initial characterization of a compound's activity against its intended target.[1]
This document outlines two primary types of in vitro assays:
-
Biochemical Assays: These cell-free assays utilize purified recombinant kinase and substrate to directly measure the inhibitory effect of this compound on enzyme activity.[5] They are essential for determining key parameters like the half-maximal inhibitory concentration (IC50).[6]
-
Cell-Based Assays: These assays measure the effect of this compound on kinase activity within a cellular environment.[2] They provide valuable insights into the compound's cell permeability and its ability to engage the target in a more complex biological system.[7]
Data Presentation
The following tables summarize the quantitative data for the in vitro efficacy of this compound.
Table 1: Biochemical Potency of this compound Against Target Kinase
| Assay Type | Parameter | Value (nM) |
| ADP-Glo™ Kinase Assay | IC50 | 7.5 |
| LanthaScreen® Eu Kinase Binding Assay | IC50 | 12.2 |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Phospho-Substrate Western Blot | HEK293 | IC50 | 45.8 |
| Cell Viability Assay (MTT) | A431 | EC50 | 150.3 |
Mandatory Visualizations
Signaling Pathway
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on Raf kinase.
Experimental Workflows
Caption: Workflow for the ADP-Glo™ Kinase Assay to determine the IC50 of this compound.
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes the determination of the IC50 value of this compound against a purified kinase using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide substrate
-
This compound compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, with a 10-point, 3-fold serial dilution. Further dilute the compound in Kinase Reaction Buffer to a 4X final assay concentration.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Kinase Reaction Buffer. The optimal concentration should be determined empirically to be within the linear range of the assay.
-
Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer. The ATP concentration should be at the Km for the kinase, if known.[4]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X this compound dilution or vehicle control (DMSO in Kinase Reaction Buffer).
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data with a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[11]
-
Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay for IC50 Determination
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of this compound for its target kinase.[12][13]
Materials:
-
GST- or His-tagged purified recombinant target kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound compound
-
Kinase Buffer A (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
Black, 384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a 4X serial dilution of this compound in Kinase Buffer A with a constant percentage of DMSO.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 4X tracer solution in Kinase Buffer A. The optimal tracer concentration should be determined experimentally.
-
-
Assay Assembly:
-
Add 5 µL of the 4X this compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture.
-
Add 5 µL of the 4X tracer solution. The final assay volume is 15 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm and 665 nm with excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data to controls.
-
Plot the emission ratio versus the log of the this compound concentration and fit with a 4PL non-linear regression model to determine the IC50 value.
-
Cell-Based Assay: Phospho-Protein Western Blot
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream substrate of its target kinase in a cellular context.
Materials:
-
A suitable cell line expressing the target kinase (e.g., HEK293, A431).
-
Cell culture medium and supplements.
-
This compound compound.
-
Stimulating ligand (if required to activate the pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (phospho-specific and total protein for the substrate).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes) to activate the signaling pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal versus the log of the this compound concentration to determine the cellular IC50.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Preclinical Evaluation of MN-25, a Novel Orally Administered Compound, in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of the methodologies for the oral administration of the novel investigational compound MN-25 in mouse models. It includes detailed protocols for evaluating its pharmacokinetic profile and therapeutic efficacy, along with representative data and visualizations of key experimental workflows and biological pathways.
Introduction
This compound is a novel small molecule inhibitor of the Warburg effect, a metabolic hallmark of cancer cells. By targeting key enzymes in the glycolytic pathway, this compound has demonstrated potent anti-proliferative effects in various cancer cell lines in vitro. This document outlines the procedures for its in vivo evaluation in murine models via oral administration to assess its bioavailability, safety profile, and anti-tumor efficacy. The protocols provided herein are intended to serve as a guide for researchers in the preclinical development of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from preclinical studies of this compound in mouse models.
Table 1: Pharmacokinetic Profile of a Single Oral Dose of this compound in Swiss Albino Mice
| Parameter | Vehicle Control | This compound (50 mg/kg) |
| Cmax (ng/mL) | Not Detected | 1250 ± 150 |
| Tmax (hr) | N/A | 2.0 ± 0.5 |
| AUC (0-t) (ng·hr/mL) | N/A | 8750 ± 950 |
| Half-life (t½) (hr) | N/A | 6.5 ± 1.2 |
| Oral Bioavailability (%) | N/A | 35 ± 5 |
Data are presented as mean ± standard deviation (n=5 mice per group).
Table 2: Efficacy of Oral this compound Administration in a Xenograft Mouse Model (Human Colorectal Carcinoma)
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 ± 250 | 0 |
| This compound | 25 mg/kg/day | 950 ± 180 | 36.7 |
| This compound | 50 mg/kg/day | 550 ± 120 | 63.3 |
| Positive Control | 10 mg/kg/day | 400 ± 90 | 73.3 |
Data are presented as mean ± standard deviation (n=8 mice per group).
Experimental Protocols
Animal Handling and Husbandry
-
Species: Swiss albino mice, 6-8 weeks old, weighing 20-25g.
-
Housing: Mice are housed in well-ventilated plastic cages under controlled temperature (25 ± 2°C) and a 12-hour light/dark cycle.[1]
-
Diet: Standard pelleted diet and water are provided ad libitum.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the commencement of experiments.
Protocol for Oral Administration of this compound
This protocol details two common methods for oral drug administration in mice.
Method 1: Oral Gavage
-
Preparation of Dosing Solution:
-
This compound is formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
The required concentration is prepared based on the mean body weight of the mice to achieve the desired dosage in a volume of 0.1 mL per 10g of body weight.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
-
Gavage Procedure:
-
Use a 20-gauge, 2-inch curved gavage needle attached to a 1 mL syringe.
-
Introduce the needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus.
-
Ensure the needle is in the esophagus (not the trachea) before slowly dispensing the solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Method 2: Voluntary Oral Administration in Jelly [2]
-
Jelly Preparation:
-
Prepare a flavored gelatin solution (e.g., strawberry or chocolate) according to the manufacturer's instructions.[2]
-
While the gelatin is still liquid, incorporate the calculated amount of this compound to achieve the desired dose per jelly piece.[2]
-
Pour the mixture into a 24-well plate to create uniform jelly pieces.[2]
-
-
Training Phase:
-
For 3-5 days prior to the study, provide the mice with drug-free jelly to accustom them to this new food source.
-
-
Dosing:
-
On the day of dosing, provide each mouse with a single piece of this compound-infused jelly.
-
Ensure the entire piece is consumed to confirm the full dose has been administered.
-
Pharmacokinetic Study Protocol
-
Animal Groups:
-
Divide mice into groups (n=5 per time point) for blood sample collection.
-
-
Dosing:
-
Administer a single oral dose of this compound (50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) via the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
In Vivo Efficacy Study Protocol (Xenograft Model)
-
Cell Culture:
-
Culture human colorectal carcinoma cells (e.g., HCT116) in appropriate media until they reach the logarithmic growth phase.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HCT116 cells suspended in 100 µL of Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions using calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8 per group) with similar mean tumor volumes.
-
Initiate daily oral administration of this compound (at 25 and 50 mg/kg), vehicle control, and a positive control drug.
-
-
Endpoint:
-
Continue treatment for 21 days or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy study of this compound.
Logical Relationship of Pharmacokinetic Study Design
Caption: Logical flow of the pharmacokinetic study design.
References
Application Notes and Protocols for Intraperitoneal Injection of MN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-25 is a synthetic cannabinoid that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2), with significantly lower affinity for the central cannabinoid receptor 1 (CB1). This selectivity profile makes this compound a compound of interest for therapeutic applications targeting the immune system and inflammatory processes, potentially avoiding the psychoactive effects associated with CB1 receptor activation. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in a research setting, drawing upon established methodologies for analogous synthetic cannabinoids.
Data Presentation: In Vivo Effects of Analogous Synthetic Cannabinoids (Intraperitoneal Administration)
Quantitative data for the analogous synthetic cannabinoids JWH-018 and WIN 55,212-2 are summarized below to provide a reference for potential dose-ranging studies and expected physiological responses.
Table 1: Intraperitoneal Dosing and Vehicle for JWH-018 in Rodents
| Species | Dose (mg/kg) | Vehicle Composition | Reported Effects |
| Rat | 0.1, 1, 3 | Ethanol, Tween 80, Saline (1:9 Tween:Saline) | Nausea-induced conditioned gaping at 3 mg/kg.[1] |
| Rat | 0.25 | Not specified | Adaptive changes in dopaminergic pathways after 14 days. |
| Mouse | 10 | Tween 80 (8%), Saline (92%) | Hypothermia, locomotor suppression.[2] |
Table 2: Intraperitoneal Dosing and Vehicle for WIN 55,212-2 in Rodents
| Species | Dose (mg/kg) | Vehicle Composition | Reported Effects |
| Mouse | 0.1 | Tween 80, Heparinized Saline | Used to avoid aversive effects before self-administration.[3] |
| Rat | 1 | Ethanol, Tween 80, Saline | Prevention of paclitaxel-induced peripheral neuropathy.[4] |
| Mouse | 1 | 1% Tocrisolve in PBS | Attenuation of endometriosis lesion growth.[5] |
| Mouse | 0.5, 1 | 10% DMSO, 0.1% Tween 80 in PBS | Dose-dependent effects on myelin repair.[6] |
| Rat | 1 | Not specified | Reversal of 5-Fluorouracil-induced mechanical allodynia.[7] |
Experimental Protocols
1. Preparation of this compound for Intraperitoneal Injection
This protocol is based on common vehicles used for synthetic cannabinoids.[1][2][4][6][8] The solubility of this compound in the chosen vehicle should be empirically determined.
Materials:
-
This compound compound
-
Ethanol (100%, ACS grade)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Nitrogen gas source (optional)
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution. The exact concentration will depend on the final desired dose and injection volume.
-
-
Vehicle Preparation:
-
In a sterile tube, add the required volume of the this compound ethanol stock solution.
-
Add Tween 80 to the ethanol solution. A common starting ratio is 1 part Tween 80 to 1 part ethanol stock solution.
-
Mix thoroughly by vortexing.
-
-
Ethanol Evaporation (Optional but Recommended):
-
Gently evaporate the ethanol from the mixture using a stream of nitrogen gas. This step is crucial to minimize the in vivo toxicity of ethanol.
-
-
Final Formulation:
-
Add sterile 0.9% saline to the remaining Tween 80 and drug mixture to achieve the final desired concentration. For example, if the initial mixture was 1 part drug/ethanol and 1 part Tween 80, add 8 parts saline to achieve a final vehicle composition of approximately 10% Tween 80 in saline.
-
Vortex the solution vigorously until the this compound is fully suspended, creating a homogenous emulsion.
-
Visually inspect the solution for any precipitation. If precipitation occurs, sonication may be required.
-
2. Intraperitoneal Injection Procedure (Mouse Model)
This procedure is a standard method for IP injections in mice.[9]
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile 1 mL syringe with a 27-gauge, 0.5-inch needle
-
70% Ethanol wipes
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right quadrant of the abdomen. This positioning helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Slightly tilt the mouse's head downwards to cause the abdominal organs to shift cranially.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the syringe plunger to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, inject the this compound solution smoothly. The recommended injection volume for mice is typically 5-10 mL/kg.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the CB2 receptor.
References
- 1. Nausea-Induced Conditioned Gaping Reactions in Rats Produced by High-Dose Synthetic Cannabinoid, JWH-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 5. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 6. Dose-dependent effect of cannabinoid WIN-55,212-2 on myelin repair following a demyelinating insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Investigating the Therapeutic Potential of MN-25 in Neuroinflammation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators.[1] Manganese (Mn), an essential metal, can induce neurotoxicity and a potent neuroinflammatory response when present in excess.[2] This response involves the activation of key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways, leading to neuronal damage.[3] These application notes provide a framework for investigating the therapeutic potential of a novel compound, MN-25, in mitigating Manganese-induced neuroinflammation. The protocols outlined below are designed for researchers in neuroscience and drug development to assess the efficacy of this compound in relevant in vitro and in vivo models.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound in mitigating Manganese-induced neuroinflammation.
Table 1: In Vitro Efficacy of this compound on BV2 Microglial Cells
| Parameter | MnCl₂ (200 µM) | MnCl₂ (200 µM) + this compound (10 µM) |
| Cell Viability (%) | 85 ± 5 | 95 ± 4 |
| Nitric Oxide (NO) Production (µM) | 25 ± 3 | 12 ± 2 |
| TNF-α Release (pg/mL) | 1500 ± 120 | 600 ± 80 |
| IL-1β Release (pg/mL) | 800 ± 90 | 350 ± 50 |
| NF-κB p65 (nuclear/cytosolic ratio) | 3.5 ± 0.4 | 1.2 ± 0.2 |
| NLRP3 Expression (relative units) | 4.0 ± 0.5 | 1.5 ± 0.3 |
| Caspase-1 Activity (relative units) | 3.8 ± 0.4 | 1.3 ± 0.2 |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Manganese-Induced Neuroinflammation
| Parameter | Control | MnCl₂ (20 mg/kg) | MnCl₂ (20 mg/kg) + this compound (10 mg/kg) |
| Morris Water Maze (Escape Latency, s) | 15 ± 3 | 45 ± 7 | 20 ± 4 |
| Microglial Activation (Iba-1 staining, % area) | 5 ± 1 | 25 ± 4 | 8 ± 2 |
| Astrocyte Activation (GFAP staining, % area) | 8 ± 2 | 30 ± 5 | 12 ± 3 |
| TNF-α Levels (Hippocampus, pg/mg protein) | 50 ± 10 | 250 ± 30 | 80 ± 15 |
| IL-1β Levels (Hippocampus, pg/mg protein) | 30 ± 8 | 200 ± 25 | 60 ± 12 |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Manganese-induced neuroinflammation and the proposed mechanism of action for this compound.
Caption: Manganese-induced neuroinflammatory signaling pathways.
Experimental Protocols
In Vitro Assessment of this compound in BV2 Microglial Cells
Objective: To determine the anti-inflammatory effects of this compound on Manganese-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Manganese (II) Chloride (MnCl₂)
-
This compound
-
MTT Cell Viability Assay Kit
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-1β
-
Nuclear/Cytosolic Extraction Kit
-
Western Blot reagents and antibodies (NF-κB p65, NLRP3, Caspase-1, β-actin, Lamin B1)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in appropriate plates. Once confluent, pre-treat cells with this compound (e.g., 1, 5, 10 µM) for 1 hour. Subsequently, stimulate with MnCl₂ (e.g., 200 µM) for 24 hours.
-
Cell Viability Assay (MTT): Following treatment, assess cell viability using the MTT assay according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-1β in the cell culture supernatant using specific ELISA kits.
-
Western Blot Analysis:
-
Perform nuclear and cytosolic fractionation.
-
Analyze the expression of nuclear NF-κB p65, total NLRP3, and cleaved Caspase-1 by Western blotting. Use Lamin B1 and β-actin as nuclear and cytosolic loading controls, respectively.
-
In Vivo Assessment of this compound in a Rat Model of Manganese Neurotoxicity
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a rat model of Manganese-induced neuroinflammation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Manganese (II) Chloride (MnCl₂) solution
-
This compound formulation for intraperitoneal (i.p.) injection
-
Morris Water Maze apparatus
-
Anesthetics
-
Perfusion solutions (Saline, 4% Paraformaldehyde)
-
Immunohistochemistry reagents and antibodies (Iba-1 for microglia, GFAP for astrocytes)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Animal Groups: Divide animals into three groups: (1) Vehicle control, (2) MnCl₂ administration, (3) MnCl₂ + this compound administration.
-
Dosing: Administer MnCl₂ (e.g., 20 mg/kg, i.p.) daily for 4 weeks. For the treatment group, administer this compound (e.g., 10 mg/kg, i.p.) 1 hour prior to MnCl₂ administration.
-
Behavioral Testing (Morris Water Maze): During the final week of treatment, assess spatial learning and memory using the Morris Water Maze.
-
Tissue Collection: At the end of the treatment period, anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde. Collect brains for immunohistochemistry and biochemical analysis.
-
Immunohistochemistry: Process brain sections for Iba-1 and GFAP staining to assess microglial and astrocyte activation, respectively. Quantify the stained area in the hippocampus and striatum.
-
Cytokine Measurement (ELISA): Homogenize brain tissue (hippocampus) and measure the levels of TNF-α and IL-1β using ELISA kits.
Caption: Experimental workflow for evaluating this compound.
References
Experimental Design for Anti-Inflammatory Studies of MN-25
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of the anti-inflammatory properties of a novel investigational compound, MN-25. The included protocols detail in vitro and in vivo methodologies to characterize the efficacy and mechanism of action of this compound in mitigating inflammatory responses. The experimental design is structured to assess the compound's effects on key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as its ability to modulate the production of pro-inflammatory cytokines.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The NF-κB and MAPK signaling cascades are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][3][4] Therefore, targeting these pathways is a primary strategy in the development of novel anti-inflammatory therapeutics.
This document outlines a phased experimental approach, beginning with in vitro assays to establish the direct cellular effects of this compound and progressing to in vivo models to assess its efficacy in a physiological context.
In Vitro Anti-Inflammatory Assessment
Cell Viability and Cytotoxicity Assay
Objective: To determine the non-toxic concentration range of this compound in relevant cell lines for subsequent in vitro experiments.
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Measurement of Pro-Inflammatory Cytokines
Objective: To quantify the inhibitory effect of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [5][6][7][8]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (100 ng/mL) and incubate for 24 hours.[8]
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[6][8]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.[6]
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.[5]
-
Add TMB substrate and stop the reaction with sulfuric acid.[5][8]
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (100 ng/mL) | |||
| LPS + this compound (Low Conc.) | |||
| LPS + this compound (Mid Conc.) | |||
| LPS + this compound (High Conc.) |
Analysis of Inflammatory Signaling Pathways
Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Protocol: Western Blotting [9][10][11][12]
-
Cell Lysis: Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points (e.g., 15, 30, 60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), p38, ERK1/2, and JNK. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-p65 / total p65 (Fold Change) | p-p38 / total p38 (Fold Change) | p-ERK1/2 / total ERK1/2 (Fold Change) | p-JNK / total JNK (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | ||||
| LPS + this compound |
Signaling Pathway Diagrams:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
In Vivo Anti-Inflammatory Assessment
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.[13][14][15][16]
Protocol:
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.
-
Grouping and Dosing:
-
Group 1: Vehicle control (Saline)
-
Group 2: LPS (1 mg/kg, intraperitoneal injection) + Vehicle
-
Group 3: LPS + this compound (Low dose, e.g., 10 mg/kg, oral gavage)
-
Group 4: LPS + this compound (High dose, e.g., 50 mg/kg, oral gavage)
-
Group 5: LPS + Dexamethasone (Positive control, 1 mg/kg, i.p.)
-
-
Procedure: Administer this compound or vehicle one hour prior to LPS injection.[14]
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture for serum cytokine analysis. Euthanize mice and collect lung and liver tissues for histological analysis and protein expression studies.
-
Cytokine Analysis: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA as described previously.
-
Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Western Blot Analysis: Analyze tissue lysates for markers of inflammation (e.g., p-p65, p-p38) as described in the in vitro section.
Data Presentation:
Table 4: Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h |
| Vehicle Control | ||
| LPS + Vehicle | ||
| LPS + this compound (Low dose) | ||
| LPS + this compound (High dose) | ||
| LPS + Dexamethasone |
Table 5: Histopathological Scoring of Lung Inflammation
| Treatment Group | Infiltration Score (0-4) | Edema Score (0-4) |
| Vehicle Control | ||
| LPS + Vehicle | ||
| LPS + this compound (Low dose) | ||
| LPS + this compound (High dose) | ||
| LPS + Dexamethasone |
Experimental Workflow Diagram:
Caption: Workflow for the in vivo LPS-induced systemic inflammation model.
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical characterization of the anti-inflammatory properties of this compound. The data generated from these studies will elucidate the compound's efficacy, dose-response relationship, and mechanism of action, providing critical information for its further development as a potential therapeutic agent for inflammatory diseases.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MN-25 Dosage for In Vivo Experiments
Welcome to the technical support center for MN-25, a selective cannabinoid CB2 receptor agonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting dose for this compound in a new in vivo model?
A good starting point for a novel selective CB2 agonist like this compound in rodent models of pain or inflammation is in the range of 1-10 mg/kg. However, it is crucial to perform a dose-response study to determine the optimal dose for your specific model and endpoint. For instance, the selective CB2 agonist A-796260 showed efficacy in rodent pain models at doses around 11 mg/kg (i.p.).[1] Another selective agonist, referred to as compound 13.22, demonstrated analgesic activity in a formalin test at a dose of 3 mg/kg (i.p.).[2] A lower effective dose of 0.1 mg/kg (p.o.) was reported for the CB2 agonist GW842166X in a model of inflammatory pain.[2]
Q2: How should I prepare this compound for in vivo administration?
Due to the lipophilic nature of many synthetic cannabinoids, a suitable vehicle is necessary for proper dissolution and administration. A commonly used vehicle for in vivo studies with synthetic cannabinoids is a mixture of a surfactant, such as Polysorbate 80 (e.g., 7.8%), and sterile saline (e.g., 92.2%).[3] It is recommended to first dissolve the compound in the surfactant before adding the saline. Always ensure the final solution is homogenous before administration.
Q3: I am not observing the expected therapeutic effect with this compound. What are the possible reasons and troubleshooting steps?
Several factors could contribute to a lack of efficacy. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | - Perform a dose-escalation study to evaluate a wider range of doses. - Consult literature for effective dose ranges of other selective CB2 agonists in similar models. |
| Poor Bioavailability | - Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal or oral). - Evaluate the pharmacokinetic profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME). Some synthetic cannabinoids have poor oral bioavailability.[4][5] |
| Compound Instability | - Ensure proper storage of the this compound compound (e.g., protected from light and moisture). - Prepare fresh solutions for each experiment. |
| Target Engagement | - Confirm CB2 receptor expression in your target tissue and cell types. - Consider using a positive control, a known CB2 agonist with established efficacy in your model, to validate the experimental setup. |
| Animal Model Variability | - Ensure consistency in animal strain, age, and sex. - Increase the sample size to enhance statistical power. |
Q4: I am observing unexpected side effects. What should I do?
While this compound is designed to be selective for the CB2 receptor to minimize the psychoactive effects associated with CB1 receptor activation, off-target effects or dose-dependent toxicity can occur.
| Observation | Potential Cause & Action |
| Sedation or Ataxia | - This could indicate off-target CB1 receptor activation at high doses. Reduce the dose and re-evaluate the effects. - Confirm the selectivity of your batch of this compound. |
| Local Irritation at Injection Site | - The vehicle or the compound itself may be causing irritation. Try a different vehicle or a lower concentration. - Consider a different route of administration that is less prone to local irritation. |
| General Toxicity (e.g., weight loss) | - This could be a sign of systemic toxicity. It is crucial to establish the maximum tolerated dose (MTD) in a separate study. - Monitor animal health closely and consider reducing the dose or the frequency of administration. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of a Selective CB2 Agonist in a Rodent Model of Inflammatory Pain
This protocol is a general guideline and should be adapted based on the specific experimental design.
-
Compound Preparation:
-
On the day of the experiment, weigh the required amount of the CB2 agonist.
-
Dissolve the compound in a suitable vehicle. For example, to prepare a 1 mg/mL solution in a Polysorbate 80/saline vehicle, first dissolve 10 mg of the compound in 0.78 mL of Polysorbate 80, and then bring the total volume to 10 mL with sterile saline.[3]
-
Vortex or sonicate the solution until the compound is fully dissolved and the solution is homogenous.
-
-
Animal Dosing:
-
Acclimate the animals to the experimental room for at least 1 hour before dosing.
-
Administer the compound solution to the animals via the chosen route (e.g., intraperitoneal injection). The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Include a vehicle control group that receives the same volume of the vehicle without the active compound.
-
-
Assessment of Efficacy:
-
At predetermined time points after administration, assess the endpoint of interest. For a pain model, this could involve measuring paw withdrawal latency to a thermal stimulus or mechanical threshold using von Frey filaments.
-
The timing of the assessment should be based on the expected pharmacokinetic profile of the compound.
-
Quantitative Data Summary
The following table summarizes the in vivo efficacy of various selective CB2 agonists from published studies, which can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect |
| A-796260 | Rat (Inflammatory & Neuropathic Pain) | Intraperitoneal (i.p.) | ~11 mg/kg | Analgesia |
| Compound 13.22 | Mouse (Inflammatory Pain - Formalin Test) | Intraperitoneal (i.p.) | 3 mg/kg | Analgesia |
| GW842166X | Rodent (Inflammatory Pain) | Oral (p.o.) | 0.1 mg/kg (ED50) | Anti-hyperalgesia |
| Compound 13.20 | Rodent (Inflammatory Pain - CFA model) | Oral (p.o.) | 0.02 mg/kg (ED50) | Reversal of hyperalgesia |
| JWH133 | Mouse (Chronic administration) | Intraperitoneal (i.p.) | 5 mg/kg/day | Increased excitatory synaptic transmission |
| Compound 25 | Mouse (Pruritus Model) | Not specified | 100 mg/kg | Inhibition of scratching behavior |
Visualizations
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can modulate the activity of various kinases, including mitogen-activated protein kinases (MAPKs).
Caption: Simplified CB2 receptor signaling pathway upon agonist binding.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical model.
Caption: A standard workflow for an in vivo efficacy study of this compound.
References
- 1. In vitro and in vivo characterization of A-796260: a selective cannabinoid CB2 receptor agonist exhibiting analgesic activity in rodent pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
MN-25 (UR-12) solubility in DMSO and other solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with MN-25 (UR-12). Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (UR-12) in common laboratory solvents?
Q2: How should I prepare a stock solution of this compound (UR-12)?
A2: To prepare a stock solution, dissolve the this compound (UR-12) solid in an appropriate organic solvent, such as DMSO or ethanol.[2] For example, a stock solution of another indole-3-carboxamide was made by dissolving it in the solvent of choice, which was then purged with an inert gas.[3] For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer.[3]
Q3: My this compound (UR-12) is not dissolving in my aqueous buffer. What should I do?
A3: This is a common issue due to the low water solubility of synthetic cannabinoids.[1] To improve solubility in aqueous solutions, first, dissolve the compound in a small volume of 100% DMSO. Then, slowly add this stock solution to your aqueous buffer while vortexing or stirring. The final concentration of DMSO in your working solution should be kept as low as possible to avoid affecting your experimental system (typically less than 0.5%).
Q4: What is the primary mechanism of action for this compound (UR-12)?
A4: this compound (UR-12) is a reasonably selective agonist for the peripheral cannabinoid receptor 2 (CB2). It has a higher affinity for CB2 receptors compared to the psychoactive CB1 receptors. Activation of the CB2 receptor is coupled to several intracellular signaling pathways.
Data Presentation
Table 1: Estimated Solubility of this compound (UR-12) in Various Solvents
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Based on solubility data for indole-3-carboxaldehyde.[3] |
| Dimethylformamide (DMF) | ~30 mg/mL | Based on solubility data for indole-3-carboxaldehyde.[3] |
| Ethanol | Good | Synthetic cannabinoids are generally soluble in ethanol.[1][2] |
| Methanol | Good | Synthetic cannabinoids are generally soluble in methanol.[1] |
| Phosphate-Buffered Saline (PBS) | Low | Estimated at ~0.5 mg/mL when prepared from a DMSO stock in a 1:1 DMSO:PBS solution.[3] |
| Water | Low | Synthetic cannabinoids generally have low water solubility.[1] |
Note: The solubility values presented are estimations based on structurally similar compounds and general characteristics of the chemical class. It is highly recommended to perform experimental solubility determination for your specific lot of this compound (UR-12) under your experimental conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This method is a high-throughput approach to estimate the solubility of a compound under non-equilibrium conditions.
Materials:
-
This compound (UR-12)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
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96-well microtiter plates
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Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Prepare a high-concentration stock solution of this compound (UR-12) in 100% DMSO (e.g., 10-20 mM).
-
Add a small volume of the DMSO stock solution to the PBS buffer in a 96-well plate.[4]
-
Perform serial dilutions across the plate with PBS to create a range of concentrations.
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
For Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[4]
-
For Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve of the compound in DMSO to determine the concentration of the dissolved compound.[4]
Protocol 2: Equilibrium Solubility Assay
This method determines the thermodynamic solubility of a compound at equilibrium.
Materials:
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This compound (UR-12)
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Desired solvent (e.g., PBS, cell culture media)
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Small vials or tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of solid this compound (UR-12) to a vial containing the solvent of interest.
-
Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
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After incubation, centrifuge the suspension to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
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Quantify the concentration of this compound (UR-12) in the filtrate using a validated HPLC method. This concentration represents the equilibrium solubility.
Visualizations
Caption: Workflow for preparing this compound (UR-12) stock solutions.
Caption: Simplified CB2 receptor signaling cascade activated by this compound.
References
Long-term stability of MN-25 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the synthetic cannabinoid MN-25 in cell culture media. The following information is curated to assist in experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in powdered form?
A1: When stored as a dry powder at -20°C in a dark, airtight container, this compound is expected to be stable for at least five years.[1] For short-term storage (days to weeks), refrigeration at 4°C is acceptable. The compound is stable enough for standard shipping at ambient temperatures for a few weeks.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound exhibits limited solubility in purely aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before preparing an aqueous stock solution.[1] For example, a stock solution can be prepared in DMSO at a concentration of 20 mg/mL or in ethanol at 10 mg/mL.[1] To prepare a working stock in a more physiologically compatible buffer, a 1:5 dilution of a DMF stock into phosphate-buffered saline (PBS, pH 7.2) has been reported to yield a concentration of 0.16 mg/mL.[1]
Q3: What is the anticipated stability of this compound in cell culture media?
Q4: Does the presence of serum in cell culture media affect this compound stability?
A4: While specific data on this compound-serum protein interactions are unavailable, it is a common phenomenon for small molecules to bind to serum proteins, particularly albumin. This interaction can affect the free concentration and stability of the compound. The lipophilic nature of cannabinoids suggests a potential for adsorption to proteins.[3] Researchers should be aware that the effective concentration of this compound available to cells might be lower in serum-containing media compared to serum-free media.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the available literature. However, cannabinoids, in general, can be susceptible to oxidation, thermal degradation, and acid-catalyzed cyclization.[4][5][6][7] The indole core of this compound could be subject to oxidative processes. It is advisable to protect solutions of this compound from excessive light and heat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of this compound in media: The compound may not be stable over the full duration of the experiment at 37°C. 2. Adsorption to plastics: Cannabinoids are known to adsorb to plastic surfaces, reducing the effective concentration.[3] 3. Binding to serum proteins: If using serum-containing media, a significant portion of this compound may be bound to proteins, reducing its bioavailability. | 1. Prepare fresh working solutions of this compound in media immediately before each experiment. Minimize pre-incubation times at 37°C. Consider replacing the media with freshly prepared this compound solution for longer experiments. 2. Use glass or low-adhesion polypropylene labware for preparing and storing this compound solutions.[3] 3. Conduct pilot studies to determine the optimal concentration in your specific serum-containing medium. Consider reducing the serum concentration if experimentally feasible. |
| Precipitation of this compound in cell culture media. | Poor aqueous solubility: The concentration of this compound may have exceeded its solubility limit in the aqueous media, especially after dilution from an organic stock. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. 2. Vigorously vortex the working solution upon dilution into the media. 3. Visually inspect the media for any precipitate before adding it to the cells. If precipitation occurs, prepare a new, more dilute working solution. |
| Variability between experimental replicates. | 1. Inhomogeneous solution: The this compound may not be evenly distributed in the media. 2. Inconsistent storage of stock solutions: Frequent freeze-thaw cycles of the stock solution can lead to degradation. | 1. Ensure thorough mixing of the media containing this compound before aliquoting to individual wells or flasks. 2. Aliquot the stock solution into single-use volumes upon initial preparation to avoid repeated freeze-thaw cycles. |
Stability of Structurally Related Synthetic Cannabinoids in Whole Blood
The following table summarizes the stability of UR-144 and other synthetic cannabinoids in whole blood, which can serve as an indicator of relative stability in a complex biological matrix.
| Compound | Storage Temperature | Duration | Stability | Reference |
| UR-144 | Ambient (Room Temp) | 12 weeks | Relatively Stable | [2][3] |
| Refrigerated (4°C) | 12 weeks | Stable | [2][3] | |
| Frozen (-20°C) | 12 weeks | Stable | [2][3] | |
| XLR-11 | Ambient (Room Temp) | 3 weeks | Significant Degradation (31-73%) | [2][3] |
| Refrigerated (4°C) | 3 weeks | Significant Degradation (31-73%) | [2][3] | |
| Frozen (-20°C) | 12 weeks | Stable | [2][3] | |
| AB-Fubinaca | Ambient, Refrigerated, Frozen | 12 weeks | Stable | [2][3] |
| AB-Pinaca | Ambient, Refrigerated, Frozen | 12 weeks | Stable | [2][3] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
-
Preparation of this compound Spiked Media:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Spike pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to achieve the desired final concentration. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.1%).
-
Prepare a sufficient volume for all time points to be tested.
-
-
Incubation:
-
Aliquot the this compound spiked media into sterile, sealed tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the tubes in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At each designated time point, remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation until analysis. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Extract this compound from the media using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. shareok.org [shareok.org]
- 3. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low signal in CB2 receptor binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Cannabinoid Receptor 2 (CB2) binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that can lead to low signal or other anomalous results in your CB2 receptor binding assays.
Q1: I am observing a very low or no signal in my assay. What are the primary causes?
A low signal can stem from various factors, from reagent quality to suboptimal assay conditions. The following sections break down the most common culprits.
Troubleshooting Low Total Binding Signal
A low total binding signal, measured in counts per minute (CPM) or another relevant unit, is a common problem that can invalidate an experiment.
Possible Cause 1: Degraded or Impure Radioligand
Radioligands are susceptible to degradation, which can significantly reduce their binding affinity and, consequently, the signal.
-
Solution:
-
Always check the expiration date of your radioligand.
-
Ensure the radioligand has been stored correctly, typically at low temperatures and protected from light, to prevent degradation.
-
If possible, assess the purity of the radioligand. Radiochemical purity should ideally be >90%.[1]
-
Possible Cause 2: Inactive Receptor Preparation
The integrity of the CB2 receptor in your cell membrane preparation is crucial for a successful assay.
-
Solution:
Possible Cause 3: Suboptimal Assay Conditions
The conditions under which the binding assay is performed can dramatically affect the outcome.
-
Solution:
-
Incubation Time: Ensure the incubation is long enough to reach equilibrium. This can be determined through kinetic experiments. Insufficient incubation time will result in low binding.[1]
-
Temperature: Maintain a consistent and optimal temperature during incubation. For CB2 binding assays, this is often at 30°C or 37°C.[4]
-
Buffer Composition: The assay buffer should be optimized to support receptor binding. A typical binding buffer for CB2 assays includes 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA, at a pH of 7.4.[5] The inclusion of BSA is critical to minimize non-specific binding.[3][6]
-
Possible Cause 4: Insufficient Receptor Concentration
A low concentration of CB2 receptors in your membrane preparation will naturally lead to a low signal.
-
Solution:
-
The amount of membrane protein per well may need to be optimized. A typical range for receptor assays is 5-10 µg of protein per well.[5][7]
-
If you are using a cell line that expresses the CB2 receptor, ensure that the expression level is adequate. For inducible expression systems, make sure the induction has been carried out correctly.[2][3]
-
Troubleshooting Low Specific Binding
Even with a good total signal, you may find that the specific binding is unacceptably low. Specific binding is the difference between total binding and non-specific binding (NSB).
Possible Cause 1: High Non-Specific Binding (NSB)
High NSB can mask the specific signal, making it appear low. NSB is the binding of the radioligand to components other than the CB2 receptor.
-
Solution:
-
Optimize Washing Steps: Increase the number of washes and use ice-cold wash buffer to more effectively remove unbound radioligand without disrupting specific binding.[1][6]
-
Pre-treat Filters: Soaking filter plates in a solution like 0.1% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[7]
-
Adjust Buffer Composition: Including BSA in the assay and wash buffers is crucial for reducing NSB.[3][5][6]
-
Possible Cause 2: Inappropriate Concentration of Competitor
For determining NSB, a high concentration of an unlabeled competitor is used to displace the radioligand from the CB2 receptors.
-
Solution:
-
Ensure the concentration of the unlabeled competitor is high enough to displace all specific binding. A concentration of 1000 times the Kᵢ or Kₑ of the competitor is typically recommended. For CB2 assays, SR144528 is often used for determining non-specific binding.[5]
-
Q2: My results are not reproducible. What are the likely causes?
Poor reproducibility can be frustrating and often points to inconsistencies in the experimental setup.
-
Solution:
-
Pipetting Accuracy: Ensure all reagents, especially the radioligand and test compounds, are pipetted accurately and consistently.
-
Homogeneous Membrane Preparation: Thoroughly homogenize the membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.[6]
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Consistent Incubation Times and Temperatures: Use a calibrated timer and a stable incubator to ensure all samples are treated identically.[6]
-
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for CB2 receptor binding assays. These values can serve as a guideline for setting up and troubleshooting your experiments.
| Parameter | Typical Value/Range | Notes |
| Membrane Protein Concentration | 5-10 µ g/well | Can be optimized based on receptor expression levels.[5][7] |
| Radioligand ([³H]CP-55,940) | ~1.5 nM | This concentration is close to the Kₑ value.[7] |
| Non-Specific Binding Control | 1 µM SR144528 | A selective CB2 antagonist used to determine NSB.[2][3] |
| Incubation Time | 60-120 minutes | Should be sufficient to reach equilibrium.[4] |
| Incubation Temperature | 30°C or 37°C | Should be kept consistent.[4] |
| Expected Kₑ for [³H]CP-55,940 | ~1.5 - 2.7 nM | Varies depending on the cell line and assay conditions.[7] |
| Specific Binding | Should be >50% of total binding | A high percentage of specific binding is desirable. |
Experimental Protocols
Below are detailed methodologies for a standard radioligand binding assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the CB2 receptor.
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a typical competition binding assay using a radiolabeled ligand to determine the binding affinity (Kᵢ) of a test compound for the CB2 receptor.[5]
Materials:
-
Membrane preparations from CHO or HEK-293 cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: SR144528.
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Test compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membrane preparation (typically 5-10 µg of protein per well).[5]
-
Add a fixed concentration of [³H]CP-55,940 (e.g., ~1.5 nM).[7]
-
For total binding, add the vehicle control. For non-specific binding, add a saturating concentration of SR144528 (e.g., 1 µM).[2][3]
-
Add the different concentrations of the test compound.
-
Incubate the plate for 60-90 minutes at 37°C with gentle agitation.[7]
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[1]
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
Protocol 2: Time-Resolved FRET (TR-FRET) Binding Assay
This protocol provides an alternative, non-radioactive method for assessing ligand binding to the CB2 receptor.[2][3]
Materials:
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Cell membranes from T-REx™-293 cells expressing SNAP-tagged human CB2 receptor.
-
Fluorescent tracer (e.g., a fluorescently labeled CB2 ligand).
-
Unlabeled test compounds.
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.5% BSA, and 0.02% Pluronic F-127, pH 7.4.[2][3]
-
White 384-well plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
In a 384-well plate, add the cell membranes (e.g., 1 µg per well).[2][3]
-
Add the fluorescent tracer at a fixed concentration.
-
Add the different concentrations of the unlabeled test compound.
-
For non-specific signal, add a saturating concentration of a known CB2 antagonist (e.g., 1 µM SR144528).[2][3]
-
Incubate the plate at 25°C or 37°C with gentle agitation for a time sufficient to reach equilibrium.
-
Read the plate using a TR-FRET plate reader, measuring the emission at the appropriate wavelengths for the donor and acceptor fluorophores.
Visualizations
CB2 Receptor Signaling Pathway
The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit of the heterotrimeric G protein.[8] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] There is also evidence that under certain conditions, the CB2 receptor can couple to Gαs, leading to the stimulation of adenylyl cyclase.[10]
Caption: CB2 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay for the CB2 receptor.
Caption: Radioligand binding assay workflow.
Troubleshooting Logic Diagram
This flowchart provides a logical path for troubleshooting low signal issues in your CB2 binding assays.
Caption: Troubleshooting low signal logic.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peripheral cannabinoid receptor: adenylate cyclase inhibition and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain | PLOS One [journals.plos.org]
Avoiding off-target effects of MN-25 in research
Welcome to the technical support center for MN-25. This resource is designed to help researchers, scientists, and drug development professionals effectively use this compound while avoiding potential off-target effects. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Serine/Threonine Kinase X (STK-X), a critical component of the pro-inflammatory cytokine signaling cascade. By binding to the ATP pocket of STK-X, this compound prevents its phosphorylation and subsequent activation of downstream targets, effectively dampening the inflammatory response.
Q2: What are the known primary off-targets of this compound?
While highly selective for STK-X at nanomolar concentrations, this compound has been observed to inhibit Serine/Threonine Kinase Y (STK-Y) and Lipid Kinase Z (LK-Z) at micromolar concentrations. These off-target interactions can lead to confounding biological effects. Please refer to the kinase selectivity profile below for detailed IC50 values.
Q3: What is the recommended concentration range for this compound in cell-based assays?
To maintain selectivity for STK-X, it is crucial to use the lowest effective concentration. We recommend performing a dose-response curve for your specific cell line and assay. As a starting point, refer to the table below for concentration ranges that have been validated in common cell lines. Exceeding these concentrations significantly increases the risk of off-target effects.
Q4: How can I confirm that my observed phenotype is due to STK-X inhibition and not off-target effects?
Confirming on-target activity is essential. We recommend a multi-pronged approach:
-
Rescue Experiments: Perform a rescue experiment by overexpressing a drug-resistant mutant of STK-X. If the phenotype is reversed, it strongly indicates on-target activity.
-
Use of Structurally Unrelated Inhibitors: Validate your findings using a structurally different STK-X inhibitor. Consistent results between two distinct chemical scaffolds provide strong evidence for on-target effects.
-
Knockdown/Knockout Models: Compare the phenotype induced by this compound with that observed in STK-X knockdown or knockout cells (e.g., using siRNA, shRNA, or CRISPR).
-
Downstream Pathway Analysis: Use techniques like Western Blot to confirm the specific inhibition of STK-X downstream signaling without affecting the known pathways of STK-Y or LK-Z.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
|---|---|---|
| STK-X (On-Target) | 5 | Primary Target |
| STK-Y (Off-Target) | 850 | Structurally related serine/threonine kinase |
| LK-Z (Off-Target) | 1,500 | Lipid kinase involved in cell survival pathways |
| Kinase A | > 10,000 | Unrelated control kinase |
| Kinase B | > 10,000 | Unrelated control kinase |
Table 2: Recommended Starting Concentration Ranges for Common Cell Lines
| Cell Line | Recommended Concentration Range (nM) | Notes |
|---|---|---|
| HEK293 | 25 - 100 nM | Titration is highly recommended. |
| HeLa | 50 - 150 nM | Monitor for cytotoxicity at higher concentrations. |
| Jurkat | 75 - 200 nM | Suspension cells may require slightly higher doses. |
| A549 | 50 - 150 nM | Ensure target expression before starting experiment. |
Signaling Pathway and Off-Target Interference
The diagram below illustrates the intended on-target pathway of this compound and its potential off-target interactions at elevated concentrations.
Caption: this compound selectively inhibits STK-X, but can cross-react with STK-Y and LK-Z.
Troubleshooting Guides
Problem: I'm observing unexpected cell toxicity or a phenotype inconsistent with STK-X inhibition.
This issue often arises from off-target effects due to high concentrations of this compound or prolonged incubation times.
Caption: Troubleshooting flowchart for unexpected experimental outcomes with this compound.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and ensure the final concentration of this compound in your assay is within the recommended range (see Table 2).
-
Perform a Dose-Response: Run a new experiment with a wider range of this compound concentrations, starting from a very low dose (e.g., 1 nM) and going up to a high dose (e.g., 10 µM). This will help you distinguish the on-target window from the off-target window.
-
Analyze Off-Target Pathways: Use Western Blot to check the phosphorylation status of key downstream effectors of STK-Y and LK-Z. If these pathways are inhibited, your this compound concentration is too high.
-
Reduce Incubation Time: High toxicity can result from long exposure. Try a shorter incubation period to see if the toxic effect is mitigated while the on-target effect is maintained.
Experimental Protocols & Workflows
Protocol 1: Western Blot Analysis for On-Target and Off-Target Pathway Modulation
This protocol is designed to verify the selectivity of this compound in your cellular model.
How to address poor bioavailability of MN-25 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the challenges associated with the poor in vivo bioavailability of MN-25, a selective peripheral cannabinoid receptor (CB2) agonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of this compound?
A1: The poor in vivo bioavailability of this compound is likely attributable to several key physicochemical properties. Its chemical structure as an indole-3-carboxamide derivative suggests high lipophilicity and very low aqueous solubility.[1][3] Published solubility data indicates that while this compound dissolves in organic solvents like DMSO and ethanol, its solubility in aqueous buffer (PBS, pH 7.2) is extremely low (0.16 mg/mL).[3] This poor aqueous solubility is a major limiting factor for its dissolution in the gastrointestinal (GI) tract following oral administration, which is a prerequisite for absorption. Other potential contributing factors, common for compounds in this class, include poor membrane permeation across the intestinal epithelium and susceptibility to first-pass metabolism in the gut wall and liver.[4][5]
Q2: What are the principal strategies to enhance the oral bioavailability of this compound?
A2: Strategies to overcome the poor bioavailability of this compound can be broadly categorized into three main approaches:
-
Modifying Physicochemical Properties: This involves altering the solid-state characteristics of the this compound active pharmaceutical ingredient (API) to improve its dissolution rate. Key techniques include particle size reduction (micronization, nanosizing) and creating amorphous solid dispersions.[6][7]
-
Advanced Formulation Development: This is the most common and effective approach. It involves incorporating this compound into specialized delivery systems. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly promising as they maintain the drug in a solubilized state within the GI tract.[8][9] Other options include cyclodextrin complexation and the use of surfactants and co-solvents.[6][10]
-
Addressing Biological Barriers: If presystemic metabolism is identified as a major issue, strategies could involve co-administration with metabolic inhibitors (e.g., cytochrome P450 inhibitors) or using permeation enhancers to improve transport across the intestinal wall.[4]
Q3: How do I select the most appropriate bioavailability enhancement strategy for my research?
A3: The choice of strategy depends on the specific experimental goals, available resources, and the root cause of the poor bioavailability. A logical approach is to first confirm that poor solubility is the primary issue. If so, simple formulation approaches like a co-solvent system or a micronized suspension may be sufficient for early-stage animal studies. For more robust and clinically relevant improvements, lipid-based formulations like SEDDS are a superior choice. If poor permeability or high metabolism is suspected, more complex in vitro (e.g., Caco-2 permeability assays) and in vivo studies are needed to confirm these issues before selecting advanced strategies like permeation enhancers or metabolic inhibitors. The decision-making process is outlined in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Technical Support Center: In Vitro Stability of Synthetic Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with synthetic cannabinoids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro analysis of synthetic cannabinoid stability.
Issue 1: Rapid Disappearance or Lower-Than-Expected Concentration of Parent Compound in Metabolic Assays
-
Possible Cause: Extensive and rapid metabolism by liver microsomes or hepatocytes. Synthetic cannabinoids, particularly those with ester or amide linkages, are prone to rapid hydrolysis. Oxidation is another major metabolic route.
-
Troubleshooting Steps:
-
Reduce Incubation Time: Perform time-point experiments (e.g., 0, 5, 15, 30, 60 minutes) to characterize the rate of metabolism. For highly metabolized compounds, a shorter incubation time may be necessary to detect the parent drug.
-
Decrease Enzyme Concentration: Lower the concentration of human liver microsomes (HLMs) or hepatocytes to slow down the metabolic rate.
-
Analyze for Metabolites: Use a high-resolution mass spectrometer to screen for expected metabolites, such as hydrolyzed acids or hydroxylated species. The appearance of metabolites will confirm that the loss of the parent compound is due to metabolism.
-
Enzyme-Free Control: Include a control incubation without the metabolizing enzymes (e.g., HLMs) but with all other cofactors to ensure the loss is enzyme-mediated.
-
Issue 2: Poor Recovery or Inconsistent Results Across Replicates
-
Possible Cause 1: Adsorption of the lipophilic synthetic cannabinoids to laboratory plastics. This is a significant issue, especially with low-concentration samples. Polystyrene and polypropylene are particularly problematic.
-
Troubleshooting Steps:
-
Use Appropriate Labware: Whenever possible, use silanized glass vials or high-quality, low-binding polypropylene tubes for sample storage and preparation.
-
Minimize Surface Area: Reduce the number of transfer steps and use the smallest appropriate vials to minimize the surface area available for adsorption.
-
Solvent Choice: Ensure the solvent used to dissolve the synthetic cannabinoids is appropriate and that the compound remains fully solubilized throughout the experiment.
-
-
Possible Cause 2: Instability in the analytical method, such as ion suppression in LC-MS/MS.
-
Troubleshooting Steps:
-
Matrix-Matched Standards: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard for each analyte to correct for variations in extraction recovery and matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 3: Degradation of Synthetic Cannabinoids During Storage
-
Possible Cause: Improper storage temperature. Many synthetic cannabinoids are unstable at room temperature and even under refrigeration, leading to degradation over time.
-
Troubleshooting Steps:
-
Frozen Storage: Store all biological samples and stock solutions containing synthetic cannabinoids at -20°C or lower for long-term stability.
-
Limit Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of some synthetic cannabinoids. Aliquot samples into smaller volumes for single use.
-
Analyze Promptly: Analyze samples as soon as possible after collection to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for synthetic cannabinoids in vitro?
A1: The most prevalent in vitro metabolic pathways for synthetic cannabinoids are Phase I reactions, including:
-
Ester and Amide Hydrolysis: This is a very common and often rapid metabolic step for synthetic cannabinoids containing these functional groups.
-
Oxidative Defluorination: For fluorinated synthetic cannabinoids, the fluorine atom is often replaced with a hydroxyl group.
-
Hydroxylation: The addition of hydroxyl groups to various parts of the molecule, such as the alkyl side chain or the core ring structure.
-
Carboxylation: Oxidation of an alkyl side chain to a carboxylic acid.
Q2: Which in vitro model is best for studying synthetic cannabinoid metabolism?
A2: Both human liver microsomes (HLMs) and cryopreserved human hepatocytes are considered good models.
-
Human Liver Microsomes (HLMs): HLMs are a cost-effective and readily available source of Phase I metabolic enzymes (cytochrome P450s). They are excellent for initial screening and identifying major Phase I metabolites.
-
Human Hepatocytes: Hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism, including the formation of glucuronide conjugates. They are considered a closer model to the in vivo environment.
Q3: How should I store my synthetic cannabinoid stock solutions and samples?
A3: For optimal stability, all stock solutions and biological samples containing synthetic cannabinoids should be stored in tightly sealed, silanized glass or low-binding polypropylene containers at -20°C or below. Avoid prolonged storage at room temperature or 4°C, as significant degradation can occur.
Q4: What type of labware should I use to minimize adsorption of synthetic cannabinoids?
A4: Due to their lipophilic nature, synthetic cannabinoids can adsorb to plastic surfaces, leading to inaccurate results. To minimize this:
-
Prefer Glass: Use glass or silanized glass containers whenever possible.
-
Low-Binding Plastics: If plastic must be used, opt for high-quality, low-binding polypropylene.
-
Avoid Polystyrene: Polystyrene is known to cause significant adsorption of lipophilic compounds and should be avoided.
Data on Synthetic Cannabinoid Stability
Table 1: Storage Stability of Selected Synthetic Cannabinoids in Whole Blood
| Compound | Room Temperature (22°C) | Refrigerated (4°C) | Frozen (-20°C) | Reference |
| AB-Fubinaca | Relatively Stable | Relatively Stable | Stable for 12 weeks | |
| AB-Pinaca | Relatively Stable | Relatively Stable | Stable for 12 weeks | |
| UR-144 | Relatively Stable | Relatively Stable | Stable for 12 weeks | |
| XLR-11 | Significant Degradation | Significant Degradation | Stable for 12 weeks | |
| 5F-MDMB-P7AICA | Concentration Decreased | Relatively Stable | Stable for 12 months |
Table 2: In Vitro Metabolic Stability of Selected Synthetic Cannabinoids in Human Liver Microsomes (HLM)
| Compound | Half-life (t1/2) in HLM (minutes) | Intrinsic Clearance (CLint) (mL/min/mg) | Reference |
| PX-1 | 15.1 ± 1.02 | 0.046 | |
| PX-2 | 3.4 ± 0.27 | 0.202 | |
| PX-3 | 5.2 ± 0.89 | 0.133 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of a Synthetic Cannabinoid in Human Liver Microsomes (HLMs)
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mg/mL solution of the synthetic cannabinoid in acetonitrile or DMSO. The final organic solvent concentration in the incubation should be less than 1%.
-
Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the synthetic cannabinoid solution (final concentration typically 1-10 µM), and pooled human liver microsomes (final concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Typical LC Parameters: C18 column, gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Typical MS Parameters: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for the specific transitions of the parent compound and internal standard.
-
Protocol 2: Silanization of Glassware to Prevent Adsorption
-
Cleaning: Thoroughly clean glassware with a suitable detergent, rinse with deionized water, and dry completely in an oven.
-
Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of a silanizing agent (e.g., dimethyldichlorosilane) in a non-polar solvent like toluene.
-
Treatment: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes.
-
Rinsing: Remove the glassware and rinse thoroughly with the non-polar solvent to remove excess reagent.
-
Final Rinse and Drying: Rinse with methanol or ethanol and dry in an oven at approximately 100-120°C for at least one hour before use.
Visualizations
Caption: Recommended workflow for sample storage to ensure synthetic cannabinoid stability.
Technical Support Center: Optimizing MN-25 in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with MN-25 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting incubation time for this compound in a cell viability assay?
A: The optimal incubation time for this compound is highly dependent on the cell type and the specific assay being performed. For initial experiments, a time-course experiment is crucial. We recommend starting with a range of incubation periods, such as 24, 48, and 72 hours, to determine the most effective duration for your experimental setup.[1] For assays measuring effects on cell adhesion, shorter incubation times of 30 minutes to a few hours may be more appropriate.[1]
Q2: How does cell density affect the optimal incubation time for this compound?
A: Cell density is a critical parameter. Higher cell densities may deplete the assay reagent faster, potentially requiring shorter incubation times with the detection reagent itself (e.g., 1-4 hours for resazurin or MTT).[2][3] Conversely, at low cell densities, a longer incubation period with this compound might be necessary to observe a significant effect. It is important to optimize cell seeding density in conjunction with the this compound incubation time.
Q3: Can this compound interfere with common cell viability assay reagents like MTT or resazurin?
A: Yes, it is possible for compounds to interfere with assay reagents. For instance, compounds with reducing potential can directly reduce tetrazolium salts (like MTT) or resazurin, leading to false-positive signals of cell viability.[4] Conversely, a compound could inhibit the cellular reductase enzymes responsible for converting these reagents, leading to an underestimation of viability.[4] It is advisable to run controls with this compound in cell-free medium to test for direct reactivity with assay reagents.[2]
Q4: What are the known signaling pathways affected by manganese (Mn), which may be relevant for this compound?
A: Manganese is known to impact several signaling pathways. It can activate the insulin/IGF signaling pathway and its downstream components like PI3K/Akt and MAPK.[5][6] Mn exposure can also activate stress-related pathways such as p38 MAPK and HIF-1alpha, leading to apoptosis.[7] Additionally, manganese can trigger neuroinflammatory pathways involving NF-κB and the NLRP3 inflammasome.[5][8] Understanding these pathways can help in designing mechanism-of-action studies for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in control wells (no cells) | This compound may be directly reducing the assay reagent. | Run a control plate with media, this compound at various concentrations, and the assay reagent to quantify interference.[2] |
| Contaminated reagents or medium. | Use fresh, sterile reagents and media. Ensure proper aseptic technique. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before seeding. Gently rock the plate in a cross pattern after seeding for even distribution.[4] |
| Edge effects due to evaporation. | Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[4][9] | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete solubilization by vigorous pipetting or shaking the plate before reading the absorbance.[4] | |
| No dose-dependent effect of this compound observed | Incubation time is too short or too long. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point.[1] |
| This compound concentration range is not optimal. | Test a wider range of this compound concentrations, for example, using a logarithmic dilution series from 1 nM to 100 µM.[1] | |
| The chosen cell line is resistant to this compound. | Test this compound on a different, potentially more sensitive, cell line. | |
| Unexpected increase in signal with high this compound concentrations | Compound interference with the assay reagent. | As mentioned above, check for direct reduction of the assay reagent by this compound in a cell-free system.[4] |
| This compound may be affecting cellular metabolism in a way that enhances reductase activity without increasing cell number. | Use an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a live/dead staining method.[4] |
Experimental Protocols
Protocol 1: Time-Course Experiment for this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C.[1]
-
MTT Addition: At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[1][4]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[1]
Protocol 2: Cell-Free Assay to Test for this compound Interference
-
Plate Setup: In a 96-well plate, add cell culture medium to a set of wells.
-
Add this compound: Add the same concentrations of this compound as used in your cell-based assay to the wells. Include a vehicle control.
-
Add Assay Reagent: Add the cell viability assay reagent (e.g., resazurin or MTT) to each well according to the manufacturer's protocol.[2]
-
Incubation: Incubate the plate for the same duration as you would for your cell-based assay (e.g., 1-4 hours).[2]
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Measurement: Read the absorbance or fluorescence at the appropriate wavelength. A significant signal in the absence of cells indicates direct interaction of this compound with the assay reagent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. iris.inrim.it [iris.inrim.it]
- 4. benchchem.com [benchchem.com]
- 5. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
- 8. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Preventing degradation of MN-25 during experiments
Welcome to the technical support center for MN-25. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Due to its chemical structure, this compound is susceptible to degradation under common experimental conditions, including exposure to light, fluctuations in pH, and elevated temperatures. Degradation can lead to a loss of biological activity and the formation of artifacts, resulting in unreliable and irreproducible experimental outcomes.
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to the degradation of this compound are:
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Light Exposure: this compound is photosensitive and can undergo photodegradation upon exposure to ambient light.
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pH: The compound is most stable within a narrow pH range. Deviations to more acidic or alkaline conditions can catalyze its breakdown.
-
Temperature: Elevated temperatures accelerate the rate of degradation. Long-term storage at inappropriate temperatures can significantly reduce the purity and activity of the compound.
-
Oxidizing Agents: The presence of oxidizing agents in solutions can lead to the oxidative degradation of this compound.
Q3: How should I properly store this compound?
A3: For optimal stability, this compound should be stored as a dry powder at -20°C in a light-protected container. When in solution, it should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Loss of this compound Activity in a Cell-Based Assay
Q: I am observing a significant decrease in the expected biological activity of this compound in my cell-based assay. What could be the cause?
A: A loss of activity is often linked to the degradation of the compound. Consider the following potential causes and solutions:
-
Improper Solution Preparation: Was the this compound stock solution prepared and stored correctly? Refer to the Protocol for Preparation of this compound Stock Solution.
-
Light Exposure During Experiment: Were the experimental steps, including incubation, performed under light-protected conditions? Use amber-colored plates or cover standard plates with aluminum foil.
-
pH of the Culture Medium: Is the pH of your cell culture medium within the optimal range for this compound stability (pH 6.8-7.4)? Verify the pH of your medium before and after the addition of this compound.
-
Extended Incubation Time: Long incubation periods, especially at 37°C, can lead to thermal degradation. Consider reducing the incubation time if your experimental design allows.
Issue 2: Inconsistent Results Between Experiments
Q: My results with this compound are highly variable from one experiment to the next. How can I improve reproducibility?
A: Inconsistent results are often a sign of variable this compound integrity. To improve reproducibility, strictly adhere to the following:
-
Standardized Solution Preparation: Always prepare fresh dilutions of this compound from a properly stored, single-use aliquot of the stock solution for each experiment.
-
Control for Environmental Factors: Consistently use light-protected containers and ensure the temperature and pH of your experimental system are maintained within the recommended ranges.
-
Use of a Positive Control: Include a stable, known inhibitor in your experiments to confirm that the assay itself is performing consistently.
Quantitative Data on this compound Stability
The following tables summarize the impact of different experimental conditions on the stability of this compound.
Table 1: Effect of pH on this compound Stability
| pH | Percent Degradation (after 24h at 25°C) |
| 5.0 | 45% |
| 6.0 | 15% |
| 7.0 | < 5% |
| 8.0 | 25% |
| 9.0 | 60% |
Table 2: Effect of Light Exposure on this compound Stability
| Light Condition | Percent Degradation (after 8h at 25°C, pH 7.0) |
| Ambient Light | 35% |
| Dark (Light-Protected) | < 2% |
Table 3: Effect of Temperature on this compound Stability
| Temperature | Percent Degradation (after 24h, pH 7.0, Dark) |
| 4°C | < 2% |
| 25°C (Room Temp) | 10% |
| 37°C | 20% |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions and in a dimly lit environment, dissolve the this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol for a Typical Cell-Based Assay with this compound
-
Culture cells to the desired density in a multi-well plate.
-
Prepare fresh serial dilutions of this compound from a thawed stock aliquot using pre-warmed (37°C), pH-stable (pH 7.2-7.4) cell culture medium. Perform this step in a dark or dimly lit environment.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Immediately place the plate in a 37°C incubator. If the plate is not amber-colored, wrap it in aluminum foil to protect it from light.
-
Incubate for the desired period.
-
Proceed with the assay readout (e.g., viability, proliferation, or target-specific endpoint).
Visual Guides
The following diagrams illustrate key concepts related to this compound degradation and its prevention.
Caption: Hypothetical degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for this compound.
Technical Support Center: Cannabinoid Receptor Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cannabinoid receptor functional assays. The content is designed to address specific issues that may be encountered during experimentation, with a focus on providing practical solutions and detailed methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common problems in key functional assays for cannabinoid receptors: cAMP, β-arrestin, and GTPγS binding assays.
cAMP Assays
Cyclic AMP (cAMP) assays are used to measure the inhibition of adenylyl cyclase activity upon activation of Gαi/o-coupled receptors like the cannabinoid receptors CB1 and CB2.
Question: I am observing a very low signal window (low inhibition of forskolin-stimulated cAMP levels) with my known CB1/CB2 agonist. What could be the cause?
Answer: A low signal window in a cAMP assay can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Cell Health and Receptor Expression:
-
Cell Viability: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells will respond poorly.
-
Receptor Density: Low receptor expression will lead to a weak signal. Verify the expression level of CB1/CB2 receptors in your cell line. Prolonged cell culture can sometimes lead to a decrease in receptor expression.
-
-
Assay Conditions:
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If the concentration is too high, it may be difficult to detect the inhibitory effect of your agonist. Conversely, if it is too low, the basal cAMP level might not be sufficient for a robust assay window. It is recommended to perform a forskolin concentration-response curve to determine the optimal concentration (typically the EC50 to EC80).
-
Agonist Concentration: Ensure you are using an appropriate concentration range for your agonist. For initial experiments, a wide concentration range is recommended. The potency of agonists can vary between different cell lines and assay conditions.
-
Incubation Time: The incubation time with the agonist should be optimized. A time-course experiment can help determine the optimal point for measuring cAMP inhibition.
-
-
Reagent Quality:
-
Agonist Integrity: Ensure your agonist is not degraded. Prepare fresh stock solutions and store them properly. The lipophilic nature of many cannabinoid ligands can lead to adsorption to plasticware, so care should be taken during handling.
-
Reagent Preparation: Prepare all reagents fresh and according to the manufacturer's instructions.
-
Question: I am seeing high variability between replicate wells in my cAMP assay. What are the likely sources of this variability?
Answer: High variability can obscure real effects and make data interpretation difficult. Common sources of variability include:
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Cell Seeding: Inconsistent cell numbers per well is a major source of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes of concentrated compounds, can lead to significant well-to-well differences. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. It is advisable to not use the outer wells for experimental data or to fill them with media to minimize these effects.
-
Compound Solubility: Many cannabinoid ligands are highly lipophilic and may precipitate out of solution, leading to inconsistent concentrations in the wells. Ensure your compounds are fully dissolved in the assay buffer. The use of a carrier solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) and consistent across all wells.
β-Arrestin Recruitment Assays
β-arrestin recruitment assays measure the interaction of β-arrestin with the activated cannabinoid receptor, a key event in receptor desensitization and G-protein-independent signaling. The DiscoveRx PathHunter® assay is a commonly used platform for this purpose.[1][2][3]
Question: My β-arrestin recruitment assay shows no signal or a very weak signal with a known agonist. What should I check?
Answer: A lack of signal in a β-arrestin assay can be frustrating. Here are some potential causes and solutions:
-
Cell Line and Assay Principle:
-
Cell Line Integrity: Ensure you are using the correct PathHunter cell line for your target (CB1 or CB2) and that the cells have been properly maintained.[4] Cell passage number should be kept low, and cells should not be allowed to become over-confluent.[4]
-
Assay Components: The PathHunter assay relies on enzyme fragment complementation. Ensure all detection reagents are prepared correctly and are not expired.
-
-
Experimental Parameters:
-
Agonist Potency and Efficacy: Not all agonists induce robust β-arrestin recruitment. Some ligands are "biased agonists" and may preferentially signal through G-proteins with little to no β-arrestin interaction. Confirm the expected β-arrestin recruitment profile of your agonist from the literature if possible.
-
Incubation Time: The kinetics of β-arrestin recruitment can vary between receptors and ligands. An optimal incubation time (typically 60-90 minutes) should be determined experimentally.[5]
-
Ligand Dilution: Ensure accurate serial dilutions of your ligand. Given the often high lipophilicity of cannabinoid compounds, ensure they remain in solution and consider the use of appropriate solvents and carriers.[4]
-
Question: I am observing a high background signal in my β-arrestin assay, even in the absence of an agonist. What could be the reason?
Answer: High background can be caused by several factors that lead to a constitutive interaction between the receptor and β-arrestin or non-specific assay signal.
-
Constitutive Receptor Activity: Some GPCRs can exhibit agonist-independent (constitutive) activity, leading to a basal level of β-arrestin recruitment. This is a known characteristic of some receptor systems.
-
Cellular Stress: Stressed or unhealthy cells can lead to non-specific signaling and increased background. Ensure proper cell culture and handling techniques.
-
Reagent Issues: Improperly prepared or expired detection reagents can lead to high background luminescence.
-
Compound Interference: Some test compounds may autofluoresce or interfere with the detection chemistry. It is important to run compound-only controls to check for such effects.
GTPγS Binding Assays
GTPγS binding assays directly measure the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[6] This assay is particularly well-suited for Gαi/o-coupled receptors like CB1 and CB2.[6]
Question: My GTPγS binding assay has a low signal-to-noise ratio. How can I improve it?
Answer: A low signal-to-noise ratio can make it difficult to discern agonist-stimulated activity from basal binding. Here are key parameters to optimize:
-
Membrane Quality and Concentration:
-
Membrane Preparation: The quality of the cell membranes expressing the receptor is crucial. Ensure proper homogenization and storage of membranes to maintain receptor integrity and activity.
-
Protein Concentration: The amount of membrane protein per well should be optimized. Too little protein will result in a weak signal, while too much can lead to high non-specific binding. A titration of membrane protein concentration is recommended.[7]
-
-
Assay Buffer Composition:
-
GDP Concentration: GDP is essential for maintaining G-proteins in their inactive state. The optimal GDP concentration needs to be determined empirically, as it can significantly impact the basal [³⁵S]GTPγS binding. Higher concentrations are often required for Gαi/o-coupled receptors.[8]
-
Mg²⁺ and Na⁺ Concentrations: Magnesium ions are critical for agonist-stimulated GTPγS binding.[7] Sodium ions can help reduce basal GTPγS binding.[7] The concentrations of both should be optimized.
-
-
Radioligand and Incubation:
-
[³⁵S]GTPγS Concentration: The concentration of [³⁵S]GTPγS should be optimized to be near its Kd for the G-protein to ensure sensitive detection of agonist-stimulated binding.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to allow the binding reaction to reach equilibrium without significant degradation of the receptor or reagents.
-
Question: I am observing unexpectedly high potency for an antagonist in my GTPγS assay. What could explain this?
Answer: This can be a surprising result. Here are a few potential explanations:
-
Inverse Agonism: The compound you are testing may not be a neutral antagonist but an inverse agonist. Inverse agonists can inhibit the basal, constitutive activity of the receptor, leading to a decrease in the basal [³⁵S]GTPγS binding. This can be misinterpreted as high-potency antagonism if not properly characterized. Studies have shown that some cannabinoids, like cannabidiol, can act as inverse agonists at cannabinoid receptors.[9][10][11][12]
-
Assay Artifacts: High concentrations of some compounds can disrupt membrane integrity or interfere with the binding of [³⁵S]GTPγS, leading to artefactual results. It is important to test a full concentration-response curve and observe the shape of the inhibition curve.
-
Allosteric Modulation: The compound might be an allosteric modulator that affects the binding or efficacy of the radiolabeled agonist used in the assay.
Data Presentation: Quantitative Assay Parameters
The following tables summarize typical quantitative data for standard cannabinoid ligands in different functional assays. These values can serve as a reference for expected results. Note that EC50 and IC50 values can vary depending on the specific cell line, receptor expression level, and assay conditions.
Table 1: EC50/IC50 Values for Standard Cannabinoid Ligands in cAMP Assays
| Ligand | Receptor | Assay Type | Cell Line | EC50/IC50 (nM) | Reference |
| CP55,940 | CB1 | cAMP Inhibition | HEK-293 | 2.84 | [12] |
| WIN55,212-2 | CB1 | cAMP Inhibition | CHO-K1 | 14 | [13] |
| Anandamide (AEA) | CB1 | cAMP Inhibition | CHO-K1 | 1320 | [13] |
| AM251 | CB1 | cAMP Inhibition (Antagonist) | HEK-293 | 1-10 | [2] |
| SR141716A (Rimonabant) | CB1 | cAMP Inhibition (Antagonist/Inverse Agonist) | CHO | ~10 | [2] |
Table 2: EC50/IC50 Values for Standard Cannabinoid Ligands in β-Arrestin Recruitment Assays
| Ligand | Receptor | Assay Type | Cell Line | EC50/IC50 (nM) | Reference |
| CP55,940 | CB1 | β-Arrestin Recruitment | CHO-K1 | 10-100 | [4] |
| WIN55,212-2 | CB1 | β-Arrestin Recruitment | CHO-K1 | 50-200 | [4] |
| CP55,940 | CB2 | β-Arrestin Recruitment | CHO-K1 | 5-50 | [4] |
| JWH133 | CB2 | β-Arrestin Recruitment | CHO-K1 | 10-100 | [14] |
Table 3: EC50/IC50 Values for Standard Cannabinoid Ligands in GTPγS Binding Assays
| Ligand | Receptor | Assay Type | Membrane Source | EC50/IC50 (nM) | Reference |
| CP55,940 | CB1 | [³⁵S]GTPγS Binding | Rat Brain | 0.5-5.0 | [5] |
| WIN55,212-2 | CB1 | [³⁵S]GTPγS Binding | Mouse Brain | 17 | [9] |
| Δ⁹-THC | CB1 | [³⁵S]GTPγS Binding | Mouse Brain | 43 | [9] |
| CP55,940 | CB2 | [³⁵S]GTPγS Binding | hCB2-CHO cells | 3.7 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key functional assays discussed.
Protocol 1: cAMP Inhibition Assay
This protocol is adapted for measuring Gαi/o-coupled cannabinoid receptor activity.
-
Cell Culture and Plating:
-
Culture cells (e.g., CHO or HEK-293) stably expressing the cannabinoid receptor of interest in the appropriate growth medium.
-
Harvest cells and seed them into 96- or 384-well white, solid-bottom assay plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of your test compounds (agonists or antagonists) in an appropriate assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist for a specified period (e.g., 15-30 minutes) before adding the agonist.
-
-
Adenylyl Cyclase Stimulation and cAMP Measurement:
-
Prepare a solution of forskolin (at its pre-determined optimal concentration) and a phosphodiesterase inhibitor (e.g., IBMX) in assay buffer.
-
Add the forskolin/IBMX solution to the wells, followed by the addition of the agonist.
-
Incubate the plate at 37°C for the optimized duration (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP signal against the logarithm of the compound concentration.
-
Fit the data using a sigmoidal dose-response model to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 2: β-Arrestin Recruitment Assay (PathHunter® Protocol)
This protocol is a general guideline for the PathHunter® β-arrestin assay.[1][2][3][4][5]
-
Cell Handling and Plating:
-
Culture the PathHunter® cells expressing the tagged CB1 or CB2 receptor according to the supplier's recommendations.
-
Harvest the cells and dilute to the recommended density in the provided cell plating reagent.
-
Dispense the cell suspension into a 384-well white, solid-bottom assay plate.[4]
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
Add the compound solutions to the wells. For antagonist mode, pre-incubate with the antagonist before adding a reference agonist at its EC80 concentration.[5]
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C in a humidified CO₂ incubator.[5]
-
-
Signal Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Analyze the data using a non-linear regression model to determine potency (EC50/IC50) and efficacy (Emax).
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This protocol describes a filtration-based [³⁵S]GTPγS binding assay.[7][15]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the cannabinoid receptor in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer containing GDP, MgCl₂, and NaCl at their optimized concentrations.
-
Add the test compound (agonist or antagonist).
-
Add the cell membranes to each well.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
For non-specific binding determination, add a high concentration of unlabeled GTPγS to a set of wells.
-
-
Incubation:
-
Incubate the plate at the optimized temperature (e.g., 30°C) for the determined time (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal model to determine EC50 and Emax values.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Δ<sup>9</sup>-tetrahydrocannabinol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differentiation between low- and high-efficacy CB1 receptor agonists using a drug discrimination protocol for rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 15. scispace.com [scispace.com]
Validation & Comparative
Validating MN-25 Selectivity for CB2 over CB1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MN-25's selectivity for the cannabinoid receptor 2 (CB2) over cannabinoid receptor 1 (CB1) against other relevant compounds. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of CB2-selective agonists.
Introduction to this compound
This compound, also known as UR-12, is a synthetic cannabinoid compound developed by Bristol-Myers Squibb. It acts as a potent and selective agonist for the peripheral cannabinoid receptor CB2, while exhibiting significantly lower affinity for the psychoactive CB1 receptor.[1] This selectivity profile makes this compound a valuable research tool for investigating the therapeutic potential of targeting the CB2 receptor, which is primarily expressed in immune cells and is implicated in inflammatory and neuropathic pain pathways.[2]
Comparative Analysis of CB2 Receptor Agonists
The selectivity of a ligand for its target receptor is a critical parameter in drug development, as it can minimize off-target effects. The following tables summarize the binding affinities and selectivity ratios of this compound and other commonly used CB2-selective agonists.
Table 1: Binding Affinity (Ki) of Selected Ligands for CB1 and CB2 Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| This compound | 245 | 11 | [3] |
| JWH-133 | 677 | 3.4 | |
| AM-1241 | 280 | 3.4 | [2][4] |
| HU-308 | >1000 | 22.7 | [5] |
| CP-55,940 | 0.92 | 0.92 | [6] |
Table 2: CB2 vs. CB1 Selectivity Ratio of Selected Ligands
| Compound | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| This compound | 22.3 |
| JWH-133 | ~200 |
| AM-1241 | ~82 |
| HU-308 | >44 |
| CP-55,940 | 1 |
Higher selectivity ratio indicates greater selectivity for the CB2 receptor.
Experimental Protocols for Validating Selectivity
The determination of a ligand's receptor selectivity involves a series of in vitro assays. Below are detailed protocols for key experiments used to validate the selectivity of compounds like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation. CB2 receptors are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Objective: To determine the functional potency (EC50) of a test compound as an agonist at the CB2 receptor.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or HitHunter cAMP assay).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
The ability of the test compound to inhibit forskolin-induced cAMP production is measured.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect, is determined by fitting the data to a dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, which is a key event in receptor desensitization and signaling.
Objective: To assess the ability of a test compound to induce β-arrestin recruitment to the CB2 receptor.
Materials:
-
Cells co-expressing the human CB2 receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay).
-
Test compound (e.g., this compound).
-
Assay-specific detection reagents.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the cells in a multi-well plate.
-
Add the test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the resulting signal (e.g., chemiluminescence or fluorescence).
-
The EC50 for β-arrestin recruitment is determined from the dose-response curve.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: CB2 Receptor Signaling Cascade.
Caption: Experimental Workflow for GPCR Selectivity Profiling.
Conclusion
The experimental data robustly validates this compound as a selective agonist for the CB2 receptor over the CB1 receptor. Its 22-fold selectivity, while significant, is less pronounced than that of other compounds such as JWH-133. The choice of a CB2 agonist for research purposes will depend on the specific requirements of the study, including the desired level of selectivity and the functional signaling pathways of interest. The provided experimental protocols and workflows offer a foundational guide for researchers to independently verify and compare the selectivity profiles of various cannabinoid receptor ligands.
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cannabinoid Receptor Ligands: MN-25 and JWH-133
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic cannabinoid receptor ligands, MN-25 (also known as UR-12) and JWH-133. The information is compiled from publicly available scientific literature to assist researchers in understanding their distinct pharmacological profiles. This document focuses on their binding affinity, receptor selectivity, functional activity, and associated signaling pathways, supported by experimental data and methodologies.
Overview of Compounds
This compound (UR-12) is a synthetic cannabinoid developed by Bristol-Myers Squibb.[1] It is an indole-3-carboxamide derivative that acts as a selective agonist for the peripheral cannabinoid receptor (CB2).[1]
JWH-133 is a potent and selective synthetic agonist for the CB2 receptor, discovered and named after Dr. John W. Huffman.[2][3] It is a classical cannabinoid, a derivative of Δ8-tetrahydrocannabinol (THC), and is noted for its high selectivity for the CB2 receptor over the psychoactive CB1 receptor.[1][4]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and JWH-133, focusing on their binding affinity and selectivity for human cannabinoid receptors CB1 and CB2.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Data Source |
| This compound (UR-12) | 245 | 11 | [1][5] |
| JWH-133 | 677 | 3.4 | [4][6] |
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Receptor Selectivity Profile
| Compound | Selectivity Ratio (CB1 Ki / CB2 Ki) | Receptor Preference |
| This compound (UR-12) | ~22-fold | CB2 |
| JWH-133 | ~200-fold | CB2 |
Functional Activity
JWH-133: JWH-133 is characterized as a potent and full agonist at the mouse CB2 receptor (mCB2R).[1][7] In functional assays such as GTPγS binding, it demonstrates high potency and efficacy at the CB2 receptor.[7] Conversely, it is considered functionally inactive at the human CB1 receptor (hCB1R), exhibiting a maximal effect of only 20% at a high concentration of 10 µM.[1][7] This profile underscores its utility as a selective tool for studying CB2 receptor-mediated effects without the confounding psychoactive effects associated with CB1 receptor activation.
This compound (UR-12): Publicly available data on the functional activity of this compound is limited. While it is described as a reasonably selective agonist of peripheral cannabinoid receptors, specific quantitative measures of its efficacy (Emax) and potency (EC50) as an agonist, antagonist, or inverse agonist are not well-documented in the reviewed literature.
Signaling Pathways
JWH-133 Signaling Pathways
Activation of the CB2 receptor by JWH-133 initiates several downstream intracellular signaling cascades. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Furthermore, JWH-133 has been shown to modulate key signaling pathways involved in inflammation, cell survival, and fibrosis. The diagram below illustrates the primary signaling pathways activated by JWH-133.
Caption: Signaling pathways activated by JWH-133 upon binding to the CB2 receptor.
This compound (UR-12) Signaling Pathways
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments used to characterize cannabinoid receptor ligands.
A. Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound (e.g., this compound or JWH-133) by assessing its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human CB1 or CB2 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged to pellet cell membranes. The resulting pellet is washed and resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Cell membranes (containing the receptor) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940).
-
Varying concentrations of the unlabeled test compound are added to the wells to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand.
-
The mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. [³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding. It is a direct measure of the initial step in the signaling cascade.
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Procedure:
-
Cell membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and varying concentrations of the test compound (agonist).
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Upon receptor activation by an agonist, the Gα subunit exchanges GDP for [³⁵S]GTPγS.
-
The mixture is incubated at 30°C for 60 minutes.
-
Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Detection and Data Analysis:
-
The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting, similar to the binding assay.
-
Data are analyzed using non-linear regression to generate concentration-response curves.
-
Key parameters determined are:
-
EC50 (Half-maximal effective concentration): The concentration of the agonist that produces 50% of the maximal response, indicating its potency.
-
Emax (Maximum effect): The maximum level of G-protein activation achieved by the agonist, indicating its efficacy relative to a standard full agonist.
-
-
Caption: General experimental workflow for binding and functional assays.
Conclusion
Both this compound and JWH-133 are selective ligands for the CB2 receptor. JWH-133 exhibits significantly higher selectivity for CB2 over CB1 (~200-fold) compared to this compound (~22-fold).[1][4][5][6] JWH-133 is a well-characterized potent, full agonist at the CB2 receptor, with its downstream signaling pathways, including modulation of PI3K/Akt and ERK, being actively investigated.[1][4][7] In contrast, while the binding profile of this compound indicates CB2 selectivity, there is a notable lack of publicly available data regarding its functional efficacy and the specific intracellular signaling pathways it modulates. This analysis highlights JWH-133 as a more extensively characterized tool for probing CB2 receptor function, while underscoring the need for further research to fully elucidate the pharmacological profile of this compound.
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. rndsystems.com [rndsystems.com]
- 3. GPCRs | Protein Acrobatics Lab [proteinacrobaticslab.umn.edu]
- 4. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]
- 5. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of MN-25's Anti-Inflammatory Effects: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-inflammatory performance of the novel compound MN-25 against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The data presented is based on preclinical studies in established murine models of inflammation. Due to the proprietary nature of this compound, this guide utilizes data from published studies on 21α-Methylmelianol (MMN) and Melianodiol (MN), structurally related triterpenoids, as a proxy to illustrate the compound's potential efficacy.
Comparative Efficacy of Anti-Inflammatory Agents
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of this compound (proxy: MMN/MN) and Diclofenac in their respective experimental models.
Table 1: Efficacy of this compound (proxy: MMN/MN) in DSS-Induced Colitis in Mice
| Parameter | Vehicle Control (DSS only) | This compound (proxy: MN) (50 mg/kg) | This compound (proxy: MN) (100 mg/kg) | This compound (proxy: MN) (200 mg/kg) | 5-ASA (Positive Control) (500 mg/kg) |
| Body Weight Change (%) | Significant Loss | Reduced Loss | Reduced Loss | Reduced Loss | Reduced Loss |
| Disease Activity Index (DAI) Score | High | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Colon Length | Significantly Shortened | Significantly Longer | Significantly Longer | Significantly Longer | Significantly Longer |
| Pro-Inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) | Markedly Increased | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |
| Anti-Inflammatory Cytokine Levels (e.g., IL-10) | - | Notably Up-regulated | Notably Up-regulated | Notably Up-regulated | Notably Up-regulated |
Data synthesized from studies on Melianodiol (MN) in a DSS-induced colitis model.[1][2]
Table 2: Efficacy of Diclofenac in Carrageenan-Induced Paw Edema in Rats
| Time Post-Carrageenan | Vehicle Control | Diclofenac (5 mg/kg) | Diclofenac (20 mg/kg) |
| Paw Edema Inhibition (%) - 2 hours | 0% | Significant Inhibition | Greater Inhibition |
| Paw Edema Inhibition (%) - 4 hours | 0% | Significant Inhibition | Sustained Inhibition |
| Paw Edema Inhibition (%) - 6 hours | 0% | Significant Inhibition | Sustained Inhibition |
Data is indicative of typical results and has been synthesized from multiple sources.[3][4]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is widely used to mimic the pathology of ulcerative colitis in humans.[5][6]
-
Animal Model: C57BL/6 mice are typically used.[6]
-
Induction of Colitis: Acute colitis is induced by administering 2.5% - 5% (w/v) DSS in the drinking water for a period of 7 days.[5][7] Chronic colitis can be induced by administering repeated cycles of DSS.[5][6]
-
Treatment Groups:
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Calculated based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.[8]
-
Colon Length and Weight: At the end of the study, colons are excised, and their length and weight are measured as indicators of inflammation.[8]
-
Histopathological Analysis: Colon tissue is processed for histological examination to assess tissue damage, ulceration, and immune cell infiltration.
-
Cytokine Analysis: Levels of pro- and anti-inflammatory cytokines in the colon tissue are measured using techniques like ELISA.[9][10]
-
Carrageenan-Induced Paw Edema in Rats
This is a classic model for screening the efficacy of acute anti-inflammatory agents.[11][12]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.[13]
-
Treatment Groups:
-
Efficacy Parameters:
-
Paw Volume Measurement: The volume of the inflamed paw is measured at specific time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.[11][15]
-
Inhibition of Edema (%): The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: NF-κB inflammatory signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo validation of anti-inflammatory compounds.
References
- 1. Anti-inflammatory and anti-oxidant properties of Melianodiol on DSS-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-oxidant properties of Melianodiol on DSS-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redoxis.se [redoxis.se]
- 7. yeasenbio.com [yeasenbio.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MN-25 Cross-Reactivity on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the synthetic cannabinoid MN-25 (also known as UR-12) on other receptors. The primary focus is on its differential affinity for the cannabinoid receptors CB1 and CB2, supported by available binding affinity data. Additionally, this guide outlines standard experimental protocols for assessing broader cross-reactivity and details the signaling pathways of the primary receptor targets.
Data Presentation: this compound Receptor Binding Affinity
This compound, a compound developed by Bristol-Myers Squibb, functions as a selective agonist for peripheral cannabinoid receptors.[1] It displays a notable difference in binding affinity between the CB2 and CB1 receptor subtypes. The compound shows a moderate affinity for CB2 receptors, while its affinity for the psychoactive CB1 receptors is significantly lower, by a factor of 22.[1]
| Compound | Receptor | Binding Affinity (Ki in nM) | Selectivity (CB1/CB2) |
| This compound | CB1 | 245 | 22-fold for CB2 |
| This compound | CB2 | 11 |
Data sourced from literature on this compound (UR-12).[1]
Experimental Protocols
To determine the cross-reactivity of a compound like this compound against a wider panel of receptors, a variety of in-vitro assays can be employed. Radioligand binding assays are considered the gold standard for quantifying the binding affinity of a ligand to a receptor.
Radioligand Binding Assay Protocol
This protocol outlines a typical filtration binding assay to determine the inhibitory constant (Ki) of a test compound.
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a suitable method like the BCA assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and a varying concentration of the test compound (e.g., this compound).
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Unbound radioligand is washed away.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response elicited by the binding of a compound to its receptor. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist.
-
GTPγS Binding Assay: Measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
-
cAMP Assay: Measures the increase or decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a common second messenger, following GPCR activation.
-
Calcium Flux Assay: Monitors changes in intracellular calcium levels, another important second messenger, upon receptor activation, often using fluorescent calcium indicators.
Visualizations
Experimental Workflow: Receptor Cross-Reactivity Testing
Caption: Workflow for determining receptor cross-reactivity using a radioligand binding assay.
Signaling Pathway of Cannabinoid Receptor 1 (CB1)
Caption: Simplified signaling cascade of the CB1 receptor upon agonist binding.
Signaling Pathway of Cannabinoid Receptor 2 (CB2)
Caption: Simplified signaling cascade of the CB2 receptor upon agonist binding.
References
A Comparative Guide to the Pharmacodynamics of Selective Cannabinoid Receptor 2 (CB2) Agonists
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory, neurodegenerative, and pain-related disorders.[1][2] Unlike the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation, selective CB2 agonists offer the potential for therapeutic benefits without central nervous system side effects.[3][4] This guide provides a comparative overview of the pharmacodynamics of several selective CB2 agonists, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Comparative Pharmacodynamic Data
The pharmacodynamic profiles of selective CB2 agonists are primarily characterized by their binding affinity (Ki) for the receptor and their functional efficacy (EC50 and Emax) in downstream signaling pathways. The following tables summarize these parameters for a selection of widely studied and novel selective CB2 agonists.
| Compound | Receptor Binding Affinity (Ki) for human CB2 | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| JWH133 | 3.4 nM | >199-fold | [3] |
| HU308 | 22.7 nM | >1000-fold | [5] |
| ABK5 | 16 ± 8 nM | >625-fold (No binding detected at CB1 up to 10 µM) | [3] |
| ABK6 | 102 ± 7 nM | >98-fold (No binding detected at CB1 up to 10 µM) | [3] |
| ABK7 | 317 ± 117 nM | >31-fold (No binding detected at CB1 up to 10 µM) | [3] |
| GW405833 | 4-12 nM | 37 to 1217-fold | [3] |
| LEI-102 | pKi = 8.0 ± 0.1 | >1000-fold | [6] |
| APD371 | - | - | [6] |
| RBN-61 | Ki = 0.52 ± 0.11 nM | - | [7] |
| Compound | Functional Efficacy (EC50) | Assay Type | Emax (% of control/reference) | Reference |
| JWH133 | - | β-arrestin2 recruitment | Similar to CP55,940 | [8] |
| HU308 | - | cAMP inhibition | - | [9] |
| ABK5 | - | G-protein coupling (GTPγS) | - | [3] |
| LEI-102 | pEC50 = 6.9 ± 0.2 | G-protein activation | 76 ± 1% (partial agonist) | [6] |
| APD371 | pEC50 = 7.9 ± 0.1 | G-protein activation | Full agonist (higher than CP55,940) | [6] |
| RBN-61 | 0.33 ± 0.09 nM | G-protein activation | Full agonist (same as CP55,940) | [7] |
| RBN-61 | 1.65 ± 0.96 nM | cAMP inhibition | Full agonist (same as CP55,940) | [7] |
| RBN-61 | 13.3 ± 1.9 nM | β-arrestin2 recruitment | ~80% of CP55,940 | [7] |
Signaling Pathways and Biased Agonism
Activation of the CB2 receptor, a G protein-coupled receptor (GPCR), initiates intracellular signaling cascades.[3] The canonical pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[9][10] Additionally, CB2 receptor activation can trigger other pathways, including the mitogen-activated protein kinase (MAPK) cascade and the recruitment of β-arrestin proteins.[10][11]
Increasing evidence points towards "biased agonism" or "functional selectivity" at the CB2 receptor, where different agonists can preferentially activate one signaling pathway over another.[5][12][13] This phenomenon opens new avenues for designing drugs with more specific therapeutic effects and potentially fewer side effects.[1][14] For instance, an agonist might be biased towards G-protein signaling for anti-inflammatory effects while minimizing β-arrestin recruitment, which can be associated with receptor desensitization and internalization.[8][10]
Experimental Protocols
The characterization of selective CB2 agonists relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB2 receptor.
-
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the CB2 receptor.
-
Materials:
-
Membranes from cells expressing the human CB2 receptor (e.g., HEK293 or CHO cells).[3][15]
-
Radiolabeled cannabinoid agonist (e.g., [3H]CP55,940).[3][15]
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4).[16]
-
Non-specific binding control (e.g., a high concentration of an unlabeled agonist like WIN55,212-2).[16]
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the mixture to reach equilibrium (e.g., 90 minutes at 30°C).[16]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to activate the Gαi/o signaling pathway.
-
Objective: To quantify the inhibition of forskolin-stimulated cAMP production following CB2 receptor activation.
-
Materials:
-
Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.[15]
-
Incubate for a specified period (e.g., 45 minutes at room temperature).[15]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., TR-FRET).
-
Generate dose-response curves to determine the EC50 and Emax values for the inhibition of cAMP accumulation.
-
β-Arrestin Recruitment Assay
This assay assesses the potential for an agonist to induce β-arrestin-mediated signaling and receptor regulation.
-
Objective: To measure the recruitment of β-arrestin to the activated CB2 receptor.
-
Materials:
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Add the test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents and measure the resulting signal (e.g., chemiluminescence).
-
Analyze the data to generate dose-response curves and determine the EC50 and Emax for β-arrestin recruitment.
-
References
- 1. Emerging strategies targeting CB2 cannabinoid receptor: Biased agonism and allosterism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Biased Coupling to β-Arrestin of Two Common Variants of the CB2 Cannabinoid Receptor [frontiersin.org]
- 11. Cannabinoid Agonists Increase the Interaction between β-Arrestin 2 and ERK1/2 and Upregulate β-Arrestin 2 and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging strategies targeting CB2 cannabinoid receptor: Biased agonism and allosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabidiol skews biased agonism at cannabinoid CB1 and CB2 receptors with smaller effect in CB1-CB2 heteroreceptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Therapeutic potential of the cannabinoid CB2 receptor [frontiersin.org]
- 15. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CB2 receptor activation with MN-25 using knockout models
For researchers and drug development professionals investigating the therapeutic potential of cannabinoid receptor 2 (CB2) agonists, rigorous validation of on-target activity is paramount. This guide provides a framework for validating the CB2 receptor activation of the novel ligand MN-25, drawing comparisons with established selective CB2 agonists. The use of knockout (KO) animal models is the gold standard for confirming that the observed pharmacological effects of a compound are mediated through its intended target. While direct studies validating this compound using CB2 knockout models are not yet available in the public domain, this guide outlines the established methodologies and presents comparative data from well-characterized alternative compounds.
Comparison of CB2 Receptor Agonists
The table below summarizes the binding affinity and functional activity of this compound and other selective CB2 receptor agonists. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Receptor Binding Affinity (Ki) | Functional Activity |
| CB1 (nM) | CB2 (nM) | |
| This compound | 245 | 11 |
| JWH133 | 677 | 3.4 |
| AM1241 | 280 | 3.4 |
| HU-308 | >10,000 | 22.7 |
| GW405833 | >1,000 | 13 |
Validating this compound with CB2 Knockout Models: An Experimental Blueprint
To definitively attribute the in vivo effects of this compound to CB2 receptor activation, experiments utilizing CB2 receptor knockout (Cnr2-/-) mice are essential. The absence of a biological response to this compound in these mice, in contrast to a clear effect in wild-type (WT) counterparts, provides unequivocal evidence of on-target activity.
Experimental Workflow
The following diagram illustrates a typical workflow for validating a CB2 agonist using knockout mice.
Caption: Workflow for validating this compound using CB2 knockout models.
Case Studies: Validating Alternative CB2 Agonists
Several studies have successfully employed CB2 knockout mice to validate the mechanism of action of other selective agonists.
-
JWH133: In models of allergic airway inflammation, the effects of JWH133 were abrogated in CB2 knockout mice[1]. Similarly, JWH133's ability to inhibit cocaine self-administration was absent in CB2 knockout mice[2].
-
AM1241: This agonist demonstrated efficacy in attenuating experimental colitis in wild-type mice, an effect that was absent in CB2 knockout mice, confirming the receptor's role in this protective effect[3]. In models of neuropathic pain, AM1241 was effective in mice lacking CB1 receptors but not in those lacking CB2 receptors, highlighting its selectivity[4].
-
HU-308: The anti-inflammatory and anti-osteoporotic effects of HU-308 were not observed in CB2-deficient animals[5].
-
GW405833: The protective effects of this agonist in a mouse model of sepsis were dependent on the presence of the CB2 receptor[6].
These examples underscore the power of knockout models in validating drug targets and provide a clear path forward for the preclinical assessment of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols.
In Vitro Functional Assays
1. cAMP Accumulation Assay
This assay determines whether a ligand is an agonist, antagonist, or inverse agonist by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the CB2 receptor[7].
-
Cells: CHO-K1 cells stably expressing the human CB2 receptor.
-
Procedure:
-
Seed cells in a 96-well plate and incubate.
-
Treat cells with the test compound (e.g., this compound) at various concentrations.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30-45 minutes) at room temperature.
-
Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF or LANCE Ultra cAMP detection kits)[8][9].
-
-
Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB2 receptor, providing an early readout of receptor activation[10][11].
-
Preparation: Cell membranes from cells transfected with the CB2 receptor.
-
Procedure:
-
Incubate cell membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Analysis: Determine the potency (EC50) and efficacy (Emax) of the ligand to activate the CB2 receptor[10].
In Vivo Model: Validating Anti-Inflammatory Effects
Based on the reported efficacy of this compound in a mouse acute inflammation model, a similar study design incorporating CB2 knockout mice would be a logical next step.
-
Animal Model: Acute inflammation can be induced by agents such as lipopolysaccharide (LPS) or carrageenan in both wild-type and Cnr2-/- mice.
-
Procedure:
-
Divide mice into four groups: WT + vehicle, WT + this compound, Cnr2-/- + vehicle, and Cnr2-/- + this compound.
-
Administer this compound or vehicle at a predetermined dose and route.
-
After a set pre-treatment time, induce inflammation (e.g., intraperitoneal injection of LPS).
-
Measure inflammatory markers at a relevant time point. This can include:
-
Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or peritoneal lavage fluid by ELISA.
-
Assessment of immune cell infiltration into the peritoneal cavity by flow cytometry.
-
-
-
Expected Outcome: A significant reduction in inflammatory markers in the WT + this compound group compared to the WT + vehicle group, with no significant difference between the Cnr2-/- + vehicle and Cnr2-/- + this compound groups.
CB2 Receptor Signaling Pathway
The canonical signaling pathway for the CB2 receptor involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: CB2 receptor signaling pathway upon agonist binding.
Conclusion
While this compound shows promise as a selective CB2 receptor agonist based on initial in vitro data, its validation using knockout models is a critical next step to unequivocally confirm its mechanism of action. The experimental frameworks and comparative data provided in this guide, based on the successful validation of other CB2 agonists, offer a clear and robust strategy for advancing the preclinical development of this compound. By demonstrating a lack of efficacy in Cnr2-/- mice, researchers can confidently attribute the therapeutic effects of this compound to its on-target activity, a crucial milestone for any novel therapeutic agent.
References
- 1. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Cannabinoid 2 Receptor (CB2) Protects Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Cannabinoid Receptor 2 Protects against Acute Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
A Head-to-Head Comparison of MN-25 and Other UR Series Cannabinoids for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of MN-25 and other UR series synthetic cannabinoids, supported by experimental data.
This guide provides a detailed analysis of the binding affinities, functional activities, and signaling pathways of this compound (UR-12) and other notable UR series cannabinoids, including UR-144, XLR-11, A-796,260, and A-834,735. The information is presented to facilitate objective comparison and support further research and development in the field of cannabinoid pharmacology.
Data Presentation: Quantitative Comparison of UR Series Cannabinoids
The following table summarizes the in vitro pharmacological data for key UR series cannabinoids at human CB1 and CB2 receptors. Direct comparison of data from different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Reference |
| This compound (UR-12) | 245 | 11 | - | - | - | - | [1](--INVALID-LINK--) |
| This compound (2-methyl) | 8 | 29 | - | - | - | - | [1](--INVALID-LINK--) |
| UR-144 | 150 | 1.8 | 421 | 100 | 72 | 100 | [2](3--INVALID-LINK-- |
| XLR-11 | 24 | 2.3 | 98 | 100 | - | - | [2](3--INVALID-LINK-- |
| A-796,260 | >1000 | 5.9 | - | - | 13 | 98 | [4](--INVALID-LINK--) |
| A-834,735 | 195 | 0.68 | - | - | 1.2 | 102 | [5](--INVALID-LINK--) |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. EC50: Half-maximal effective concentration, a measure of potency. A lower EC50 value indicates higher potency. Emax: Maximum effect, a measure of efficacy. -: Data not available in the cited sources.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human CB1 or CB2 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells)
-
Radioligand (e.g., [3H]CP55,940 or [3H]SR141716A)
-
Test compounds (UR series cannabinoids)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, the radioligand at a concentration near its Kd, and the cell membranes.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]
[³⁵S]GTPγS Binding Assay Protocol
This functional assay measures the agonist-induced activation of G-proteins coupled to the cannabinoid receptors, providing a measure of the compound's efficacy (EC50 and Emax).[1][8][9]
Materials:
-
Human CB1 or CB2 receptor-expressing cell membranes
-
[³⁵S]GTPγS
-
Test compounds (UR series cannabinoids)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane and Compound Preparation: Pre-incubate cell membranes with GDP on ice. Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a 96-well plate, add the membrane/GDP mixture, the test compound, and initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting and Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity. Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.[1]
cAMP Accumulation Assay Protocol
This assay determines the functional activity of cannabinoid agonists by measuring their ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, following G-protein activation.
Materials:
-
HEK293 or CHO cells expressing human CB1 or CB2 receptors
-
Forskolin (an adenylyl cyclase activator)
-
Test compounds (UR series cannabinoids)
-
cAMP assay kit (e.g., LANCE, HTRF, or GloSensor)
-
Cell culture reagents
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate density and seed them into 96- or 384-well plates.
-
Compound Treatment: Pre-incubate the cells with the test compounds at various concentrations.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a compatible assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine IC50 values.[10][11][12][13]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of UR series cannabinoids.
Caption: Gi/o-coupled signaling pathway of UR series cannabinoids.
Caption: Experimental workflow for a radioligand binding assay.
Metabolic Stability and Pharmacokinetics
The metabolic stability of synthetic cannabinoids is a critical factor influencing their duration of action and potential for toxicity. In vitro studies using human liver microsomes have shown that UR series cannabinoids like UR-144 and XLR-11 are rapidly metabolized.[6][14][15]
-
UR-144: In vitro studies with human liver microsomes indicate that UR-144 undergoes extensive metabolism, primarily through hydroxylation of the pentyl chain and the tetramethylcyclopropyl group.[16]
-
XLR-11: As a fluorinated analog of UR-144, XLR-11 is also extensively metabolized. In addition to hydroxylation, defluorination to form UR-144 metabolites has been observed.[15][17]
Pharmacokinetic data in humans for most UR series cannabinoids is limited. However, studies on UR-144 have shown that after smoking, the parent compound can be detected in oral fluid, with peak concentrations occurring within 20 minutes.[18][19] The rapid metabolism suggests a short half-life for the parent compounds in the body. The presence of metabolites in urine is a more reliable indicator of consumption over a longer period.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoids in Disguise: Δ9-Tetrahydrocannabinol-Like Effects of Tetramethylcyclopropyl Ketone Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of A-796260: a selective cannabinoid CB2 receptor agonist exhibiting analgesic activity in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indol-3-yl-tetramethylcyclopropyl ketones: effects of indole ring substitution on CB2 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative receptor binding analyses of cannabinoid agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Functional Selectivity of MN-25 at the Cannabinoid Receptor 2 (CB2)
A Comparative Guide for Researchers and Drug Development Professionals
The cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, has emerged as a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases. Unlike the CB1 receptor, CB2 activation is not associated with psychotropic effects, making it an attractive focus for drug development. MN-25 is a novel, orally active indolopyridone compound identified as a potent and selective ligand for the CB2 receptor.[1] This guide provides a comparative assessment of the functional selectivity of this compound at the CB2 receptor, contrasting its activity with other well-characterized CB2 receptor agonists.
Ligand Binding Affinity
The initial step in characterizing any new ligand is to determine its binding affinity for the target receptor. This compound exhibits a significantly higher affinity for the human CB2 receptor over the CB1 receptor, indicating its selectivity.
Table 1: Binding Affinity (Ki) of this compound and Comparator Ligands at Human Cannabinoid Receptors
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | 245[1] | 11[1] | ~22-fold |
| CP55,940 | ~0.6 - 5.0 | ~0.7 - 2.6 | Non-selective |
| WIN-55,212-2 | ~19 | ~2.6 | ~7-fold |
| JWH133 | 677 | 3.4 | ~200-fold |
Functional Selectivity: Beyond Binding Affinity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. For the CB2 receptor, the two primary signaling cascades initiated upon agonist binding are the G protein-dependent pathway, which typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, and the β-arrestin recruitment pathway, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling. A third important pathway involves the phosphorylation of extracellular signal-regulated kinase (ERK). Assessing a ligand's bias towards one of these pathways is crucial for predicting its therapeutic efficacy and potential side effects.
G Protein Signaling: cAMP Inhibition
The canonical signaling pathway for the CB2 receptor involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Table 2: Comparison of Agonist Potency (EC50) and Efficacy (Emax) in cAMP Inhibition Assays
| Compound | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
| This compound | Data not available | Data not available |
| CP55,940 | ~0.2 - 0.3 | ~50 - 95% |
| WIN-55,212-2 | Data varies | Lower efficacy than CP55,940 |
| JWH133 | Data varies | High efficacy, comparable to CP55,940 |
β-Arrestin Recruitment
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the CB2 receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades.
Table 3: Comparison of Agonist Potency (EC50) and Efficacy (Emax) in β-Arrestin Recruitment Assays
| Compound | EC50 (nM) | Emax (% of maximum response) |
| This compound | Data not available | Data not available |
| CP55,940 | Potent agonist | High efficacy |
| WIN-55,212-2 | Low efficacy agonist | Low efficacy |
| JWH133 | Fails to recruit arrestin | Inactive |
ERK Phosphorylation
Activation of the CB2 receptor can also lead to the phosphorylation of ERK (pERK), a key downstream effector in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway can be activated through both G protein-dependent and β-arrestin-dependent mechanisms.
Table 4: Comparison of Agonist Potency (EC50) and Efficacy (Emax) in ERK Phosphorylation Assays
| Compound | EC50 (nM) | Emax (% of basal) |
| This compound | Data not available | Data not available |
| CP55,940 | ~0.56 | ~150% |
| WIN-55,212-2 | ~2.6 | ~140% |
| JWH133 | Potent agonist | Induces ERK phosphorylation |
Anti-Inflammatory Activity: TNF-α Release Inhibition
A key functional outcome of CB2 receptor activation is the modulation of inflammatory responses. This compound has been shown to inhibit the release of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs).
Table 5: Inhibition of TNF-α Release by this compound
| Compound | IC50 (µM) |
| This compound | 33[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to assess CB2 receptor functional selectivity.
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of cAMP.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 384-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., CP55,940).
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based Assay for Nanomolar Detection).
-
Data Analysis: The concentration-response curves are plotted, and EC50 and Emax values are calculated.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CB2 receptor. A common method is the PathHunter® assay.[2]
-
Cell Line: U2OS or CHO-K1 cells are engineered to co-express the CB2 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Ligand Stimulation: Upon agonist binding to the CB2 receptor, β-arrestin is recruited, forcing the complementation of the two enzyme fragments and forming a functional β-galactosidase enzyme.
-
Substrate Addition: A substrate for β-galactosidase is added, which is converted into a chemiluminescent product.
-
Signal Detection: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
ERK Phosphorylation Assay
This assay measures the level of phosphorylated ERK (pERK) as a downstream marker of receptor activation.
-
Cell Culture and Starvation: Cells expressing the CB2 receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Ligand Treatment: Cells are treated with the test compound for a short period (typically 5-10 minutes).
-
Cell Lysis: Cells are lysed to extract proteins.
-
Detection: pERK levels are quantified using methods such as Western blotting with a phospho-specific ERK antibody or a cell-based ELISA.
-
Data Analysis: The amount of pERK is normalized to the total ERK protein, and dose-response curves are generated to determine EC50 and Emax values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the CB2 receptor and a typical experimental workflow for assessing functional selectivity.
Caption: CB2 receptor signaling pathways.
Caption: Experimental workflow for assessing functional selectivity.
Conclusion
This compound is a promising selective CB2 receptor agonist based on its binding affinity. While its anti-inflammatory activity has been demonstrated through the inhibition of TNF-α release, a comprehensive understanding of its functional selectivity requires further investigation into its effects on the canonical G protein (cAMP) and β-arrestin signaling pathways, as well as downstream effectors like ERK. The comparative data for established CB2 agonists such as CP55,940, WIN-55,212-2, and JWH133 reveal a spectrum of functional selectivity, from the relatively balanced profile of CP55,940 to the G protein-biased activity of JWH133. Determining where this compound falls on this spectrum will be critical for elucidating its therapeutic potential and guiding future drug development efforts targeting the CB2 receptor.
References
Translating Preclinical Promise: A Comparative Guide to the Clinical Potential of MN-25
For Researchers, Scientists, and Drug Development Professionals
The selective activation of the cannabinoid receptor 2 (CB2) presents a compelling therapeutic strategy for a range of inflammatory and neuropathic pain conditions. By targeting CB2, which is primarily expressed in peripheral tissues and immune cells, it is hypothesized that the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation can be avoided. This guide provides a comparative analysis of the preclinical data for MN-25 (UR-12), a selective CB2 agonist, and evaluates its clinical potential in the context of other CB2-targeting compounds. Due to the limited public data on this compound, this guide draws comparisons with more extensively studied selective CB2 agonists to provide a comprehensive overview of the opportunities and challenges in translating preclinical findings to clinical applications.
Preclinical Data Comparison
The primary available preclinical data for this compound is its receptor binding affinity. The following table summarizes the binding affinities (Ki, in nM) of this compound and other notable selective CB2 receptor agonists for human CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity index is calculated as the ratio of Ki (CB1) / Ki (CB2), where a higher number signifies greater selectivity for the CB2 receptor.
| Compound | Ki for CB1 (nM) | Ki for CB2 (nM) | Selectivity Index (CB1/CB2) |
| This compound (UR-12) | 245 | 11 | 22.3 |
| JWH-133 | 677 | 3.4 | 199.1[1][2] |
| AM-1241 | >580 | 7 | >82[3][4] |
| HU-308 | >10,000 | 22.7 | >440[5][6] |
| GW-405833 | 4772 | 3.92 | ~1217[7] |
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
The determination of binding affinity (Ki) is a crucial first step in preclinical drug evaluation. A common method is the competitive radioligand binding assay.
Objective: To determine the binding affinity of a test compound (e.g., this compound) for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand with known binding characteristics.
Materials:
-
Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors.
-
A radiolabeled cannabinoid receptor agonist or antagonist (e.g., [3H]CP-55,940).
-
Test compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membrane preparation in the binding buffer.
-
Varying concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to reach equilibrium.[8][9]
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]
Visualizing the Path from Preclinical to Clinical
Signaling Pathway of a CB2 Receptor Agonist
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MN-25: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of MN-25, a substance that requires careful handling due to its potential hazards. Adherence to these guidelines is crucial for protecting personnel and the environment.
Understanding the Hazards of this compound
This compound, identified in Safety Data Sheets (SDS) as products like COLPHOS MN 25, is a metal finishing additive. It is classified as a hazardous substance with the following potential risks:
-
Corrosive: It may be corrosive to metals.[1]
-
Severe Skin Burns and Eye Damage: Contact can cause serious harm to skin and eyes.[1]
-
Respiratory Irritation: Inhalation of mists or vapors may lead to respiratory irritation.[1]
-
Potential for Serious Health Effects: Some components may be linked to fertility damage or cancer, depending on the level of exposure.[1]
A thorough understanding of these hazards, as outlined in the product's SDS, is the first step in ensuring safe handling and disposal.
Regulatory Framework for Hazardous Waste Disposal
In Minnesota, the Pollution Control Agency (MPCA) has established comprehensive rules for the management of hazardous waste.[2][3] These regulations govern all stages of waste handling, from generation to final disposal, and are designed to prevent environmental contamination and protect public health.[4] Facilities are required to evaluate their waste, determine their generator size, and obtain a hazardous waste identification number.[2]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a procedural framework for laboratories and research facilities:
-
Waste Identification and Classification: The first crucial step is to correctly identify this compound as a hazardous waste based on its characteristics of corrosivity and potential toxicity.[1][2]
-
Containerization and Labeling:
-
All this compound waste must be collected in containers that are compatible with the chemical and can be securely closed.[5][6]
-
Each container must be clearly labeled with the words "Hazardous Waste," an accurate description of the contents (e.g., "this compound waste"), the primary hazards (e.g., Corrosive, Toxic), and the date when waste was first added.[5][6]
-
-
Storage:
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Contact a licensed hazardous waste disposal service to arrange for pickup and proper disposal. In Minnesota, resources such as the University of Minnesota's Health, Safety & Risk Management (HSRM) provide chemical waste pickup services.[5][6]
-
-
Documentation:
-
Maintain accurate records of all hazardous waste generated and disposed of, including manifests for shipments.[2]
-
Quantitative Data Summary
For safe handling and emergency preparedness, it is essential to be aware of the hazard classifications for substances related to this compound.
| Hazard Classification | GHS Category | Description |
| Oxidizing Liquid | Category 3 | May intensify fire. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Specific Target Organ Toxicity | Category 2 | May cause damage to the cardiovascular system. |
This data is based on a product with similar characteristics (Bio-Tec 25, a sodium chlorite solution) and should be used as a general guideline. Always refer to the specific SDS for this compound.[8]
Experimental Protocols
Detailed experimental protocols involving this compound should always include a dedicated section on waste disposal. This section must reiterate the procedures outlined above and provide specific instructions for neutralizing and collecting any residues from experimental setups.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. columbiachemical.com [columbiachemical.com]
- 2. Hazardous waste identification and management | Minnesota Pollution Control Agency [pca.state.mn.us]
- 3. revisor.mn.gov [revisor.mn.gov]
- 4. Minnesota requires air toxics emissions reporting in 7 counties | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Hazardous Waste Disposal Procedures | UMN University Health & Safety [hsrm.umn.edu]
- 7. fishersci.com [fishersci.com]
- 8. accomn.com [accomn.com]
Essential Safety and Handling Protocols for MN-25
This guide provides crucial safety and logistical information for the handling and disposal of MN-25, tailored for researchers, scientists, and drug development professionals. Due to the ambiguous nature of the designation "this compound," which could refer to the metallic element Manganese or a novel chemical entity, this document addresses both possibilities to ensure comprehensive safety.
Scenario 1: this compound as Manganese
Manganese (Mn) is a transition metal with the atomic number 25.[1][2] While it is an essential trace element, exposure to manganese dust or fumes, particularly in high concentrations, can lead to a neurological condition known as manganism, which has symptoms similar to Parkinson's disease.[3] The following safety protocols are based on the known properties of manganese and its compounds.
| Property | Value |
| Atomic Number | 25[1][2][3] |
| Atomic Weight | 54.938 u[1][4] |
| Density | 7.3 g/cm³[1] |
| Melting Point | 1246°C (2275°F)[1] |
| Boiling Point | 2061°C (3742°F)[1] |
A Safety Data Sheet for finely powdered manganese indicates it is a flammable solid.[5] Another SDS for a manganese-containing mixture, COLPHOS MN 25, highlights risks of severe eye damage, skin burns, and respiratory irritation.[6] Therefore, a comprehensive PPE strategy is essential.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with manganese powder or solutions, which can cause irritation.[6][7] |
| Body Protection | Laboratory coat. A flame-resistant coat (e.g., Nomex®) should be considered when handling flammable manganese powder.[7] | To protect skin and personal clothing from contamination.[7] |
| Eye & Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended when there is a splash hazard.[6][7] | To protect against airborne particles and splashes that can cause serious eye damage.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls cannot maintain exposure below permissible limits, or during emergency situations.[7][8] | To prevent inhalation of manganese dust or fumes, which is a primary route of toxic exposure.[3] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, and halogens.[5]
-
Use in a designated area with adequate ventilation, such as a chemical fume hood, especially when working with powders or creating aerosols.
-
Avoid generating dust. Use non-sparking tools for handling flammable manganese powder.[5]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Rinse mouth with water and seek medical attention.[5]
Disposal:
-
Dispose of waste in sealed, labeled containers.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Scenario 2: this compound as a Novel Psychoactive or Potent Compound
In a drug development context, "this compound" may be an internal designation for a Novel Psychoactive Substance (NPS) or another potent, uncharacterized compound. The pharmacology and toxicology of such substances are often unknown.[9] Therefore, a highly conservative approach to handling is mandatory, assuming high potency and toxicity.
When handling a substance with unknown hazards, the highest level of protection should be implemented to minimize any potential for exposure.[10][11]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides an enhanced barrier against skin contact, a primary route of exposure. The outer glove can be removed immediately upon contamination. |
| Body Protection | Disposable, solid-front, coated gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The coating provides resistance to chemical permeation.[12] |
| Eye & Face Protection | Tightly fitting chemical splash goggles and a full-face shield. | Ensures maximum protection against splashes, aerosols, and airborne particles.[7] |
| Respiratory Protection | A NIOSH-approved N-95 or higher-level respirator. In some cases, a powered air-purifying respirator (PAPR) may be necessary. | Protects against inhalation of potent airborne compounds, which can be effective at very low concentrations.[10][13] |
The workflow for handling uncharacterized, potent compounds must be meticulously planned to contain the material at all stages.
Experimental Workflow Diagram
Caption: Workflow for handling potent novel compounds.
Handling and Storage:
-
All manipulations of "this compound" should be conducted within a certified chemical fume hood, a glovebox, or other appropriate containment device.
-
Maintain a detailed inventory and record all quantities used.
-
Store in a secure, designated, and clearly labeled location with restricted access.
First Aid Measures:
-
In the event of any exposure, immediately notify laboratory safety personnel and seek medical attention.
-
Provide the Safety Data Sheet (if available) or any known information about the compound to the medical team.
-
Have a pre-planned emergency response procedure that includes decontamination steps for personnel and the affected area.
Disposal:
-
All materials that come into contact with "this compound" (e.g., gloves, gowns, pipette tips, vials) must be treated as hazardous waste.
-
Waste should be segregated into clearly labeled, sealed containers.
-
Follow institutional and regulatory guidelines for the disposal of potent or uncharacterized chemical waste.
Disclaimer: This guide provides a summary of best practices. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work. If the identity and hazards of "this compound" are unknown, treat it as a substance of high toxicity.
References
- 1. chemicalelements.info [chemicalelements.info]
- 2. Manganese - Wikipedia [en.wikipedia.org]
- 3. #25 - Manganese - Mn [hobart.k12.in.us]
- 4. Manganese | Mn (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. columbiachemical.com [columbiachemical.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. philasd.org [philasd.org]
- 9. academic.oup.com [academic.oup.com]
- 10. gerpac.eu [gerpac.eu]
- 11. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
